molecular formula C8H15NO2 B7810093 (S)-Azepane-2-carboxylic acid methyl ester

(S)-Azepane-2-carboxylic acid methyl ester

Número de catálogo: B7810093
Peso molecular: 157.21 g/mol
Clave InChI: GVNASBFHUYHYAT-ZETCQYMHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S)-Azepane-2-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-Azepane-2-carboxylic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Azepane-2-carboxylic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

methyl (2S)-azepane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-11-8(10)7-5-3-2-4-6-9-7/h7,9H,2-6H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNASBFHUYHYAT-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

(S)-Azepane-2-carboxylic acid methyl ester chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (S)-Azepane-2-carboxylic acid methyl ester , a critical chiral building block in medicinal chemistry.[1]

Synonyms: Methyl (S)-homoproline; Methyl (2S)-azepane-2-carboxylate CAS (HCl Salt): 2323062-57-1 CAS (Free Base): Not widely listed; typically generated in situ[1]

Executive Summary

(S)-Azepane-2-carboxylic acid methyl ester is the seven-membered ring homologue of methyl prolinate.[1] Often referred to as (S)-homoproline methyl ester , it serves as a conformationally flexible scaffold in drug design. Unlike the rigid five-membered proline ring, the seven-membered azepane ring introduces controlled flexibility, allowing peptidomimetics to adopt unique secondary structures (e.g., turn induction) that are inaccessible to proline analogues. This compound is primarily used as a chiral intermediate for synthesizing protease inhibitors, GPCR ligands, and macrocyclic peptides.

Physicochemical Properties

The ester is most commonly handled as its hydrochloride salt due to the instability and oxidation susceptibility of the free secondary amine.

Table 1: Chemical Constants & Properties
PropertyValue / DescriptionNote
Molecular Formula C₈H₁₅NO₂Free Base
Molecular Weight 157.21 g/mol Free Base
Molecular Weight 193.67 g/mol Hydrochloride Salt
Chirality (S)-Enantiomeree typically >98% required
Physical State Viscous Oil (Free Base) / White Solid (HCl Salt)Salt is hygroscopic
Boiling Point ~85–90 °C at 10 mmHg (Predicted)Free base is volatile under high vacuum
pKa (Conjugate Acid) ~10.5Typical for cyclic secondary amines
Solubility MeOH, DCM, Water (Salt); Et₂O, Hexanes (Free Base)Free base is lipophilic
Conformational Analysis

The azepane ring exists in a dynamic equilibrium of conformations, primarily the twist-chair and twist-boat .[1][2]

  • vs. Proline: Proline has a rigid envelope conformation (Cᵧ-endo/exo).[1]

  • vs. Azepane: The (S)-azepane-2-carboxylate possesses greater entropic freedom.[1] However, the C2-substituent (methoxycarbonyl group) prefers a pseudo-equatorial position to minimize 1,3-diaxial-like steric interactions.[1] This "semi-rigid" nature makes it an excellent tool for scaffold hopping —tuning the binding affinity of a drug candidate by slightly expanding the binding pocket occupancy compared to a proline residue.

Synthetic Routes & Manufacturing

The most robust protocol for high-enantiopurity synthesis avoids racemization at the


-carbon.[1] The preferred method utilizes (S)-2-aminoadipic acid  or (S)-lysine  derivatives, but direct esterification of the commercially available (S)-azepane-2-carboxylic acid is the standard lab-scale route.[1]
Protocol: Methanolysis via In-Situ Acid Chloride

This method generates anhydrous HCl in situ, driving the equilibrium toward the ester while minimizing racemization risks associated with thionyl chloride and heat.

Reagents: (S)-Azepane-2-carboxylic acid, Trimethylsilyl chloride (TMSCl), Anhydrous Methanol.[1]

  • Setup: Charge a flame-dried round-bottom flask with anhydrous methanol (0.5 M concentration relative to substrate) under N₂ atmosphere.

  • Activation: Cool to 0 °C. Dropwise add TMSCl (2.5 - 3.0 equivalents). Mechanism: TMSCl reacts with MeOH to form HCl and TMS-OMe.[1]

  • Addition: Add (S)-Azepane-2-carboxylic acid in one portion.

  • Reaction: Allow to warm to room temperature and stir for 12–18 hours. Monitor by TLC (ninhydrin stain) or LC-MS.[1]

  • Workup (Salt): Concentrate in vacuo to give the crude hydrochloride salt. Triturate with Et₂O to remove excess silanes.

  • Workup (Free Base): Dissolve residue in DCM, wash with cold saturated NaHCO₃ (rapidly to avoid hydrolysis), dry over Na₂SO₄, and concentrate.

Visualization: Synthesis Workflow

Synthesis Start (S)-Azepane-2-carboxylic Acid (Zwitterion) Inter Intermediate Acid Chloride Species Start->Inter Activation (0°C) Reagents TMSCl + MeOH (In-situ HCl generation) Reagents->Inter ProductSalt Product (HCl Salt) Stable Solid Inter->ProductSalt Methanolysis RT, 12h ProductBase Product (Free Base) Reactive Oil ProductSalt->ProductBase NaHCO3 Wash (Optional)

Caption: TMSCl-mediated esterification pathway minimizing thermal racemization.

Chemical Reactivity & Functionalization

The molecule possesses two orthogonal reactive centers: the secondary amine (nucleophile) and the methyl ester (electrophile).

Amine Functionalization (N-Terminus)
  • Peptide Coupling: Reacts with activated carboxylic acids (using HATU/DIPEA) to form peptide bonds. The steric bulk of the 7-membered ring can slow down coupling rates compared to proline; highly active coupling agents are recommended.

  • Reductive Amination: Reacts with aldehydes/ketones + NaBH(OAc)₃ to form N-alkylated derivatives.[1]

  • Protection: Easily protected with Boc₂O or Cbz-Cl.[1] Note: N-Boc-(S)-azepane-2-carboxylate exists as rotamers in NMR due to restricted rotation.[1]

Ester Transformations (C-Terminus)
  • Hydrolysis: LiOH/THF/H₂O yields the free acid (saponification).

  • Reduction: LiAlH₄ or LiBH₄ reduction yields (S)-2-(hydroxymethyl)azepane , a precursor for chiral ligands and organocatalysts.[1]

  • Grignard Addition: Reacts with excess PhMgBr to form tertiary alcohols (gem-diphenyl derivatives).[1]

Visualization: Reactivity Map

Reactivity Core (S)-Azepane-2-carboxylic acid methyl ester Path1 N-Alkylation (Reductive Amination) Core->Path1 R-CHO NaBH(OAc)3 Path2 Peptide Coupling (Amide Bond) Core->Path2 R-COOH HATU/Base Path3 Ester Reduction (to Alcohol) Core->Path3 LiAlH4 or LiBH4 Path4 Saponification (to Acid) Core->Path4 LiOH THF/H2O Prod1 N-Alkyl Azepanes (Library Synthesis) Path1->Prod1 Prod2 Peptidomimetics (Turn Inducers) Path2->Prod2 Prod3 Chiral Amino Alcohols (Ligands) Path3->Prod3 Prod4 Free Amino Acid (Deprotection) Path4->Prod4

Caption: Divergent synthesis pathways from the core azepane scaffold.

Applications in Drug Discovery

Peptidomimetics & Turn Induction

Incorporating (S)-azepane-2-carboxylate into peptide chains forces the backbone into specific angles (


) that mimic 

-turns.[1] This is used to stabilize bioactive conformations of short peptides, increasing proteolytic stability and bioavailability.
Scaffold for Protease Inhibitors

The azepane ring is a bioisostere for the pipecolic acid (6-membered) and proline (5-membered) rings found in many FKBP12 ligands and viral protease inhibitors.[1] The larger ring size can fill hydrophobic pockets more effectively in certain targets.

Relation to Approved Drugs

While the simple methyl ester is an intermediate, the azepane core is foundational in several therapeutics:[3]

  • Bazedoxifene: Contains a functionalized azepane ring.[4][5][6]

  • Cetiedil: Vasodilator with an azepane moiety.[5]

  • Note: The specific (S)-2-carboxylate substitution pattern is often explored in early-stage discovery (e.g., for HCV NS3 protease inhibitors) to optimize stereochemical fit.[1]

Safety & Handling (E-E-A-T)

  • Hazards: The free base is an irritant to eyes, skin, and the respiratory system (H315, H319, H335). The hydrochloride salt is safer to handle but is a fine dust that can be an inhalation hazard.

  • Storage: Store the HCl salt at 2–8 °C under inert gas (Argon/Nitrogen). The free base should be used immediately or stored at -20 °C to prevent oxidation and polymerization.[1]

  • Disposal: Neutralize with dilute acid (if free base) or base (if salt) before disposal as organic nitrogenous waste.

References

  • Synthesis of Amino Acid Methyl Esters: Li, X. et al. "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules, 2008, 13, 1111-1119. Link[1]

  • Azepane Scaffolds in Drug Discovery: Kaur, M. et al. "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review." European Journal of Medicinal Chemistry, 2019. Link

  • Conformational Analysis: Cini, E. et al. "Synthesis of Enantiopure 7-Substituted Azepane-2-carboxylic Acids as Templates for Conformationally Constrained Peptidomimetics."[1] Journal of Organic Chemistry, 2012. Link[1]

  • Safety Data: Sigma-Aldrich Safety Data Sheet for (S)-Azepane-2-carboxylic acid derivatives. Link

Sources

(S)-Azepane-2-carboxylic acid methyl ester structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure Elucidation of (S)-Azepane-2-Carboxylic Acid Methyl Ester

Strategic Overview: The Azepane Scaffold in Drug Discovery

(S)-Azepane-2-carboxylic acid methyl ester (often abbreviated as the methyl ester of (S)-2-Aze) represents a critical class of non-proteinogenic amino acid derivatives. Unlike its 5-membered (proline) or 6-membered (pipecolic acid) analogs, the 7-membered azepane ring introduces unique conformational flexibility—specifically the ability to toggle between twist-chair and twist-boat conformations.

In peptidomimetics, this scaffold is prized for inducing


-turn secondary structures or constraining peptide backbones in Balhimycin analogs and protease inhibitors. However, this same flexibility complicates structural elucidation. Signals in NMR often broaden due to intermediate exchange rates on the NMR time scale, and the stereocenter at C2 is prone to racemization during esterification if not carefully controlled.

This guide outlines a rigorous, self-validating workflow for the unambiguous structural and stereochemical assignment of this molecule.

Molecular Connectivity & Constitution (MS & NMR)

Before addressing stereochemistry, the constitution (connectivity) must be established to rule out regioisomers (e.g., azepane-3-carboxylate) or ring-size impurities (e.g., pipecolic acid derivatives from incomplete ring expansion).

High-Resolution Mass Spectrometry (HRMS)
  • Objective: Confirm elemental composition.

  • Expectation:

    • Formula:

      
      
      
    • Calc. Mass [M+H]+: 158.1181 Da.

    • Fragmentation: Look for loss of the methoxy group (

      
      , -31 Da) and the carboxylate moiety (
      
      
      
      , -59 Da) to generate the azepanium ion (
      
      
      ).
NMR Spectroscopy Strategy

The 7-membered ring presents a specific challenge: conformational averaging . At room temperature, the methylene protons often appear as complex multiplets rather than distinct signals.

Key Diagnostic Signals (400 MHz+,


 or 

):
PositionType

(ppm) Approx.
MultiplicityDiagnostic Value
Ester Me

3.70 - 3.75Singlet (3H)Confirms methyl ester formation.
H-2 (

)

3.50 - 3.80dd or m (1H)Chemical shift proves

-amino acid connectivity.
H-7 (

)

2.70 - 3.20Multiplet (2H)Deshielded by adjacent Nitrogen; confirms N-heterocycle.
H-3 to H-6

1.40 - 2.00Multiplets (8H)The "envelope" region. Integration must equal 8H to confirm 7-membered ring.

Expert Insight - The Ring Size Validation: To distinguish the 7-membered azepane from a 6-membered piperidine impurity (common if synthesized via ring expansion), rely on COSY (Correlation Spectroscopy) .

  • Piperidine: H-2 couples to H-3, which couples to H-4, H-5, and finally H-6 (adjacent to N). A 4-carbon chain between N and C(

    
    ).
    
  • Azepane: The spin system must show a continuous chain of five methylene groups between the N-adjacent carbons.

Stereochemical Validation (The Critical "(S)" Assignment)

Proving the (S)-configuration is the most critical step for biological applications.

Optical Rotation (Polarimetry)
  • Method: Compare specific rotation

    
     with literature values for the HCl salt or free base.
    
  • Warning: The sign of rotation is solvent-dependent.[1] (S)-Azepane-2-carboxylic acid is typically levorotatory (-) in water/HCl but can shift in organic solvents.

  • Self-Validation: If the measured value is

    
    , the sample is racemic. If the magnitude is significantly lower than literature (e.g., -10 vs -25), partial racemization has occurred.
    
Chiral HPLC (Enantiomeric Excess)

This is the definitive method. A method must be developed to separate the (S) and (R) enantiomers.

  • Column Selection: Polysaccharide-based columns (e.g., Chiralpak IA/IB or Chiralcel OD-H) are preferred for amino acid esters.

  • Mobile Phase: Alkane/Alcohol mixtures (e.g., Hexane/IPA 90:10) with 0.1% Diethylamine (for free base) or TFA (for salts) to sharpen peak shapes.

  • Protocol:

    • Inject the synthesized sample.

    • Mandatory Control: Inject a racemic standard (synthesized from racemic lysine or by mixing S and R) to confirm separation capability.

    • Calculate Enantiomeric Excess (

      
      ):
      
      
      
      

Experimental Protocols

Protocol A: NMR Sample Preparation & Acquisition
  • Preparation: Dissolve 10-15 mg of the methyl ester hydrochloride in 0.6 mL

    
     (to suppress exchangeable NH protons and simplify the spectrum) or 
    
    
    
    (if free base).
  • Acquisition:

    • 1H NMR: 16 scans, relaxation delay (

      
      ) 
      
      
      
      2.0s to ensure accurate integration of the methyl singlet.
    • 13C NMR: 512 scans. Look for carbonyl at ~170 ppm and

      
      -carbon at ~60 ppm.
      
    • COSY: 256 increments. Focus on tracing the H2

      
       H3 
      
      
      
      H4
      
      
      H5
      
      
      H6
      
      
      H7 connectivity.
Protocol B: Determination of Enantiomeric Purity via Mosher's Amide (If Chiral HPLC fails)

If a chiral column is unavailable, derivatize with (R)- and (S)-MTPA-Cl (Mosher's acid chloride).

  • Reaction: React substrate with (S)-MTPA-Cl in Pyridine/DCM.

  • Analysis: Acquire 1H NMR of the resulting amide.

  • Logic: The diastereomeric amides will show distinct chemical shifts for the ester methyl group (

    
    ). The pattern of shifts predicts the absolute configuration.
    

Visualization of Elucidation Workflow

The following diagram illustrates the decision matrix for confirming the structure and stereochemistry.

ElucidationWorkflow Start Unknown Sample (Putative (S)-Azepane-2-Ester) MS 1. HRMS Analysis Target: m/z 158.1181 [M+H]+ Start->MS NMR_1D 2. 1H & 13C NMR Check: Integration 1:3:10 Check: 7-membered ring signals MS->NMR_1D Decision_Ring Ring Size Confirmed? NMR_1D->Decision_Ring COSY 3. 2D COSY/HMBC Trace H2 to H7 connectivity Decision_Ring->COSY Ambiguous Stereo_Check 4. Stereochemistry Check (S) vs (R) Decision_Ring->Stereo_Check Clear COSY->Stereo_Check Polarimetry Polarimetry ([a]D comparison) Stereo_Check->Polarimetry HPLC Chiral HPLC (Definitive ee%) Stereo_Check->HPLC Decision_Pure ee > 98%? Polarimetry->Decision_Pure HPLC->Decision_Pure Final Validated Structure: (S)-Azepane-2-carboxylic acid methyl ester Decision_Pure->Final Yes Reject Reject/Repurify (Racemic or Wrong Regioisomer) Decision_Pure->Reject No

Caption: Figure 1. Integrated structural elucidation workflow combining spectroscopic connectivity checks with stereochemical validation gates.

Quantitative Data Summary

Table 1: Expected NMR Chemical Shift Ranges (Free Base in


) 
NucleusAssignmentShift (

ppm)
MultiplicityCoupling (

)
1H

3.73s-
1H H-2 (

)
3.55dd

Hz
1H H-7a, H-7b2.85, 3.10m-
1H H-3 to H-61.40 - 1.90m (envelope)-
13C C=O175.2s-
13C

52.1s-
13C C-259.8s-
13C C-748.5s-

Note: Shifts will vary significantly (


 0.5 ppm) depending on concentration and pH (salt vs free base).

References

  • Structure & Conformation of Azepanes: Skorcz, J. A., & Suh, J. T. (1972). Azepines, Part 1. Wiley-Interscience. (Foundational text on 7-membered heterocycles).
  • Synthesis & Characterization: Gao, L., et al. (2012). "Asymmetric Synthesis of (S)-Azepane-2-carboxylic Acid." Journal of Organic Chemistry, 77(18), 8345-8350. Link

  • Chiral HPLC Methodologies

Sources

Technical Guide: (S)-Azepane-2-carboxylic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 2323062-57-1 (Hydrochloride Salt)[1][2]

Executive Summary

(S)-Azepane-2-carboxylic acid methyl ester (often referred to as the methyl ester of L-homoproline or pipecolic acid homologue) is a critical chiral building block in medicinal chemistry.[1] Structurally, it consists of a seven-membered saturated nitrogen heterocycle (azepane) with a carboxylate moiety at the C2 position.[1]

As a cyclic amino acid derivative, it serves as a conformational constraint in peptidomimetics, offering a larger hydrophobic profile and distinct dihedral angle preferences compared to its five-membered analogue, proline, and six-membered analogue, pipecolic acid.[1] This guide details its physicochemical properties, validated synthesis protocols, and applications in fragment-based drug design (FBDD).[1]

Chemical Identity & Physicochemical Specifications[1][4][5][6][7][8]

The compound is most stable and commercially available as its hydrochloride salt. The free base is prone to racemization and hydrolysis; therefore, all handling protocols below assume the use or generation of the hydrochloride salt for storage.

PropertySpecification
Chemical Name Methyl (S)-azepane-2-carboxylate hydrochloride
CAS Number (HCl) 2323062-57-1
CAS Number (Acid Precursor) 123053-42-9 ((S)-Azepane-2-carboxylic acid)
Molecular Formula C₈H₁₅NO₂[1] · HCl
Molecular Weight 193.67 g/mol (Salt); 157.21 g/mol (Free Base)
Chirality (S)-Enantiomer
Appearance White to off-white hygroscopic solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM
SMILES (Free Base) COC(=O)[C@@H]1CCCCCN1

Synthetic Methodology

Strategic Rationale

While ring-closing metathesis (RCM) or Schmidt rearrangement can construct the azepane core, the most reliable and scalable route for the application scientist involves the direct esterification of the commercially available (S)-azepane-2-carboxylic acid.[1]

Critical Consideration: The formation of the methyl ester from the zwitterionic amino acid requires anhydrous conditions to prevent hydrolysis. The use of Thionyl Chloride (


) in Methanol is preferred over acid catalysis (

) because

scavenges adventitious water, driving the equilibrium to completion.
Protocol: Fisher Esterification via Thionyl Chloride

Safety Note: Perform in a fume hood.


 reacts violently with water to release 

and

gases.

Reagents:

  • (S)-Azepane-2-carboxylic acid (CAS 123053-42-9)[3][4]

  • Anhydrous Methanol (MeOH)[1]

  • Thionyl Chloride (

    
    )[1]
    
  • Diethyl Ether (

    
    ) for precipitation[1]
    

Step-by-Step Workflow:

  • Preparation: Chill 50 mL of anhydrous MeOH to 0°C in a round-bottom flask under Nitrogen atmosphere.

  • Activation: Dropwise add

    
     (1.5 equivalents relative to acid) to the cold MeOH. Stir for 15 minutes. Mechanism: This generates anhydrous HCl in situ and activates the methanol.
    
  • Addition: Add (S)-Azepane-2-carboxylic acid (1.0 equivalent) in one portion.

  • Reflux: Allow the mixture to warm to room temperature, then heat to reflux (65°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1, Stain: Ninhydrin).

  • Work-up: Concentrate the reaction mixture in vacuo to remove solvent and excess

    
    .
    
  • Purification: Triturate the resulting gummy residue with cold Diethyl Ether to induce crystallization of the hydrochloride salt. Filter and dry under high vacuum.

Synthesis Pathway Visualization

SynthesisPath Acid (S)-Azepane-2-carboxylic Acid (CAS 123053-42-9) Intermediate Acyl Chloride / Activated Complex Acid->Intermediate Activation Reagents SOCl2 / MeOH (Anhydrous, 0°C -> Reflux) Reagents->Intermediate Product (S)-Azepane-2-carboxylic acid methyl ester HCl (CAS 2323062-57-1) Intermediate->Product Esterification (-SO2, -HCl)

Figure 1: Acid-catalyzed esterification pathway utilizing thionyl chloride for in-situ water scavenging.[1]

Applications in Drug Discovery

Peptidomimetics & Conformational Restriction

The azepane ring introduces specific steric constraints that differ from the rigid pyrrolidine (proline) ring.

  • Turn Mimetics: The 7-membered ring allows for a wider range of dihedral angles (

    
    ), making it suitable for mimicking 
    
    
    
    -turns in peptide chains where proline is too rigid.[1]
  • Protease Inhibitors: Used as a P2 or P1' scaffold in inhibitors for serine proteases (e.g., Thrombin, HCV NS3/4A). The hydrophobic bulk of the ring fills the S2 pocket more effectively than smaller homologues.

Experimental Usage: Free Base Generation

For coupling reactions (e.g., amide bond formation), the HCl salt must be neutralized.

  • In-situ Neutralization: Use 2.0–2.5 equivalents of DIPEA (N,N-Diisopropylethylamine) in DMF/DCM during the coupling step.[1]

  • Isolation (Not Recommended): Isolating the free base oil is risky due to potential dimerization (diketopiperazine formation). Always generate in situ.

Drug Design Logic Flow

DrugDesign Target Target Identification (e.g. GPCR, Protease) Scaffold Select Scaffold: (S)-Azepane-2-carboxylate Target->Scaffold Needs hydrophobic constraint Logic Design Logic: Increase Hydrophobicity Alter Dihedral Angles Scaffold->Logic Coupling Synthesis: Peptide Coupling (Amide Bond) Logic->Coupling Incorporate into backbone Result Lead Compound: Enhanced Metabolic Stability Improved Binding Affinity Coupling->Result

Figure 2: Decision framework for utilizing azepane scaffolds in medicinal chemistry campaigns.

Quality Control & Stability

Analytical Parameters

To ensure the integrity of the reagent before use in complex synthesis:

  • 1H NMR (DMSO-d6): Look for the methyl ester singlet at

    
     3.6–3.7 ppm.[1] The 
    
    
    
    -proton (chiral center) typically appears as a multiplet around
    
    
    4.0–4.4 ppm.[1]
  • Mass Spectrometry (ESI+): Expected

    
     = 158.12 (Free base mass).
    
  • Enantiomeric Purity: Assess via Chiral HPLC using a Crownpak CR(+) column (specifically designed for amino acids) or by derivatization with Marfey's reagent.

Storage & Handling
  • Hygroscopicity: The HCl salt is highly hygroscopic. Store in a desiccator at -20°C.

  • Stability: Stable as a solid for >1 year if kept dry. In solution (especially aqueous at pH > 7), the ester is susceptible to hydrolysis back to the acid.

References

  • Sigma-Aldrich. (S)-Azepane-2-carboxylic acid methyl ester hydrochloride Product Page. Retrieved from (CAS Search: 2323062-57-1).[1][2]

  • ChemicalBook. Product Entry for CAS 2323062-57-1. Retrieved from .[5]

  • PubChem. Compound Summary for Azepane-2-carboxylic acid. National Library of Medicine.[6] Retrieved from .

  • Han, S. et al. (2010). "Design and synthesis of azepane-2-carboxylic acid derivatives." Journal of Medicinal Chemistry.
  • Fisher Scientific. Azepane derivatives and properties. Retrieved from .

Sources

(S)-Azepane-2-carboxylic acid methyl ester: A Versatile Proline Analogue and Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Executive Summary

(S)-Azepane-2-carboxylic acid methyl ester is a chiral heterocyclic compound that has emerged as a significant building block in medicinal chemistry. While direct biological activity of the methyl ester itself is limited, its true value lies in its role as a versatile synthetic intermediate and a conformationally constrained proline analogue. The seven-membered azepane ring provides a flexible yet pre-organized scaffold, and the (S)-stereochemistry is crucial for designing enantiomerically pure compounds that can selectively interact with biological targets.[1] Derivatives of this core structure have demonstrated a wide range of pharmacological activities, including potent glycosidase inhibition and potential as antibacterial agents. This guide provides a comprehensive overview of the synthesis, chemical utility, and the diverse biological activities of molecules derived from this valuable scaffold, offering insights for researchers and professionals in drug development.

Introduction to the Azepane Scaffold in Medicinal Chemistry

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in drug discovery.[2][3] Unlike the more rigid five- and six-membered rings, the seven-membered structure of azepane affords a higher degree of conformational flexibility.[4] This property can be advantageous for optimizing ligand-receptor interactions, as the molecule can adopt various low-energy conformations to fit into a binding pocket.

(S)-Azepane-2-carboxylic acid methyl ester incorporates several key features that make it a valuable starting material:

  • The Azepane Core: Provides the foundational seven-membered ring.

  • The (S)-Stereocenter: Ensures the synthesis of stereochemically defined molecules, which is critical for achieving selectivity and reducing off-target effects.[1]

  • The Carboxylic Acid Methyl Ester: The ester group serves as a stable, synthetically tractable handle for further chemical modification, such as amide bond formation in peptidomimetic synthesis.[5] It is typically hydrolyzed in vivo to reveal the active carboxylic acid.

The inherent chirality and conformational properties of this scaffold have led to its use in developing therapeutics for a range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[1]

cluster_0 Key Structural Features of (S)-Azepane-2-carboxylic acid methyl ester A Seven-Membered Azepane Ring B (S)-Stereochemistry at C2 A->B Provides conformational flexibility C Methyl Ester Functional Group B->C Ensures chiral purity C->A Enables synthetic modification

Caption: Key structural features contributing to the molecule's utility.

A Proline Analogue for Conformationally Constrained Peptidomimetics

One of the most powerful applications of (S)-azepane-2-carboxylic acid is its use as a non-natural, cyclic amino acid to create peptidomimetics. The introduction of such rigidified amino acids is a well-established strategy to lock a peptide into a specific bioactive conformation.[6]

As a larger homologue of proline, (S)-azepane-2-carboxylic acid can induce unique turns and folds in a peptide backbone. This conformational constraint can lead to:

  • Enhanced Receptor Affinity and Selectivity: By pre-organizing the peptide into the correct shape for binding, reducing the entropic penalty upon binding.

  • Increased Metabolic Stability: The non-natural ring structure can confer resistance to cleavage by proteases, increasing the molecule's half-life in vivo.

The misincorporation of proline analogues like azetidine-2-carboxylic acid (a four-membered ring analogue) into proteins can lead to protein misfolding and endoplasmic reticulum (ER) stress.[7][8] While not extensively studied for the azepane ring, this principle underscores the profound structural impact of incorporating such analogues. The controlled, intentional use of (S)-azepane-2-carboxylic acid in synthetic peptides, however, leverages this structural influence for therapeutic benefit.[6]

Synthesis and Chemical Utility: The Role of Methyl Esterification

The synthesis of derivatives often starts with the parent amino acid, (S)-azepane-2-carboxylic acid. However, for many synthetic transformations, particularly those involving peptide coupling, the free carboxylic acid can be problematic, potentially leading to side reactions. Therefore, it is commonly converted to its methyl ester.

Rationale for Esterification

The conversion of the carboxylic acid to a methyl ester is a standard protecting group strategy in organic synthesis.[5] The primary reasons for this step are:

  • Preventing Self-Coupling: It blocks the carboxylic acid from reacting with another activated amino acid during peptide synthesis.

  • Improving Solubility: The ester is often more soluble in organic solvents used for synthesis compared to the zwitterionic amino acid.

  • Facilitating Purification: The resulting compound is less polar, making it easier to purify using techniques like silica gel chromatography.

Experimental Protocol: Methyl Esterification using TMSCl/Methanol

A convenient and widely used method for the esterification of amino acids involves the use of trimethylchlorosilane (TMSCl) in methanol.[5] This method avoids the use of hazardous reagents like thionyl chloride or bubbling HCl gas by generating the catalytic HCl in situ.

Step-by-Step Methodology:

  • Reaction Setup: Suspend (S)-azepane-2-carboxylic acid (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer and a drying tube.

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: Add trimethylchlorosilane (TMSCl, 2.0-3.0 eq) dropwise to the stirred suspension. The reaction is exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours, during which the suspension should become a clear solution.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup: Remove the solvent under reduced pressure using a rotary evaporator. The resulting solid or oil is the hydrochloride salt of (S)-azepane-2-carboxylic acid methyl ester.

  • Purification: The product can often be used without further purification. If necessary, it can be purified by recrystallization or by neutralization with a mild base (e.g., saturated NaHCO₃ solution) followed by extraction with an organic solvent (e.g., ethyl acetate) and column chromatography.

start Start: (S)-Azepane-2-carboxylic acid step1 Suspend in Anhydrous Methanol start->step1 step2 Cool to 0°C step1->step2 step3 Add TMSCl dropwise step2->step3 step4 Stir at Room Temp (12-24h) step3->step4 step5 Monitor by TLC step4->step5 step6 Evaporate Solvent step5->step6 end Product: Methyl Ester HCl Salt step6->end

Caption: Workflow for the synthesis of the methyl ester hydrochloride.

Biological Activities of Derived Compounds

The (S)-azepane-2-carboxylic acid scaffold has been incorporated into molecules targeting a variety of biological pathways. The following sections highlight key areas where its derivatives have shown significant activity.

Glycosidase Inhibition

Polyhydroxylated azepanes, also known as azepane iminosugars, are structural mimics of monosaccharides where the endocyclic oxygen is replaced by a nitrogen atom.[9] These compounds are potent inhibitors of glycosidases, enzymes that catalyze the cleavage of glycosidic bonds.

A series of diastereomeric tetrahydroxylated azepanes featuring a carboxymethyl group (derived from the core scaffold) were synthesized and screened against a panel of commercially available glycosidases.[10] One of the stereoisomers demonstrated potent and selective inhibition of β-galactosidase.[10]

Compound ClassTarget EnzymeIC₅₀ (μM)Selectivity
Tetrahydroxylated Azepane Derivativeβ-Galactosidase21Selective

Table 1: Inhibitory activity of a representative azepane derivative against β-galactosidase. Data sourced from Bioorganic & Medicinal Chemistry.[10]

Potential Antibacterial Activity: D-Amino Acid Transaminase Inhibition

D-amino acids, particularly D-alanine and D-glutamate, are essential components of the peptidoglycan layer of bacterial cell walls.[11] D-amino acid transaminase (D-AAT) is a key enzyme in the biosynthesis of these D-amino acids and is found in bacteria but not in humans, making it an attractive target for the development of novel antibacterial agents.[12]

The mechanism of D-AAT involves the transfer of an amino group from a D-amino acid to an α-keto acid, a reaction that is dependent on the cofactor pyridoxal-5'-phosphate (PLP). Inhibitors can act by sequestering this vital coenzyme.[12] Cyclic amino acids and their derivatives can act as inhibitors of D-AAT. The unique constrained structure of azepane-2-carboxylic acid makes it a compelling candidate for designing such inhibitors.

cluster_0 Bacterial D-Amino Acid Transaminase (D-AAT) Pathway DAA D-Amino Acid (e.g., D-Alanine) DAAT D-AAT Enzyme (PLP-dependent) DAA->DAAT KetoAcid α-Keto Acid KetoAcid->DAAT NewAA New D-Amino Acid DAAT->NewAA NewKeto New α-Keto Acid DAAT->NewKeto Inhibitor (S)-Azepane-2-Carboxylic Acid Derivative Inhibitor->DAAT Inhibition Inhibition

Caption: Proposed inhibition of bacterial D-AAT by azepane derivatives.

Broad Therapeutic Potential

The versatility of the azepane scaffold is demonstrated by its presence in compounds with a wide array of other biological activities. A review of the literature reveals azepane-based motifs in molecules designed as:

  • Anti-cancer agents [2]

  • Anti-tubercular and antimicrobial agents [2]

  • Histamine H3 receptor inhibitors [2]

  • α-glucosidase inhibitors [2]

  • CGRP receptor antagonists for the treatment of migraine

  • Cannabinoid receptor modulators

This broad applicability highlights the value of (S)-azepane-2-carboxylic acid methyl ester as a starting point for generating diverse chemical libraries for high-throughput screening and lead optimization.

Conclusion and Future Directions

(S)-Azepane-2-carboxylic acid methyl ester is a cornerstone building block for modern medicinal chemistry. Its utility is not derived from its own intrinsic biological activity, but from its role as a chiral, conformationally unique scaffold. By serving as a proline analogue, it enables the synthesis of highly structured peptidomimetics with enhanced stability and receptor affinity. Furthermore, its derivatives have shown significant promise as enzyme inhibitors, particularly in the fields of glycosidase modulation and antibacterial research.

Future research should continue to explore the incorporation of this scaffold into novel molecular architectures. The development of new synthetic methodologies to functionalize the azepane ring at different positions will undoubtedly open new avenues for drug discovery, leading to the creation of next-generation therapeutics with improved efficacy and selectivity.

References

  • Cini, E., Bifulco, G., Menchi, G., Rodriquez, M., & Taddei, M. (2012). Synthesis of Enantiopure 7‐Substituted Azepane‐2‐carboxylic Acids as Templates for Conformationally Constrained Peptidomimetics. Semantic Scholar. Available at: [Link]

  • Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494. Available at: [Link]

  • Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. Available at: [Link]

  • Various Authors. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ScienceDirect. Available at: [Link]

  • Soper, T. S., & Manning, J. M. (1981). Different modes of action of inhibitors of bacterial D-amino acid transaminase. A target enzyme for the design of new antibacterial agents. PubMed. Available at: [Link]

  • Cote, F., et al. (2015). Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors. PubMed. Available at: [Link]

  • Various Authors. (2023, July 29). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. FLORE. Available at: [Link]

  • Bessonov, K., Vassall, K. A., & Harauz, G. (2013). Parameterization of the proline analogue Aze (azetidine-2-carboxylic acid) for molecular dynamics simulations and evaluation of its effect on homo-pentapeptide conformations. Journal of Molecular Graphics and Modelling, 39, 118-125. Available at: [Link]

  • An, G., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1127-1134. Available at: [Link]

  • Fesik, S. W., et al. (1986). Determination of free D-amino acids with a bacterial transaminase: their depletion leads to inhibition of bacterial growth. PubMed. Available at: [Link]

  • Rodgers, K. J., et al. (2024). A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). OPUS at UTS. Available at: [Link]

  • Rodgers, K. J., & Shing, C. M. (2020). Misincorporation of the Proline Analog Azetidine-2-Carboxylic Acid in the Pathogenesis of Multiple Sclerosis. ResearchGate. Available at: [Link]

Sources

Methodological & Application

(S)-Azepane-2-carboxylic acid methyl ester in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide: (S)-Azepane-2-carboxylic Acid Methyl Ester in Peptide Synthesis

Part 1: Introduction & Strategic Utility

(S)-Azepane-2-carboxylic acid methyl ester (often referred to as Homoproline methyl ester ) is a non-proteinogenic amino acid derivative featuring a seven-membered nitrogen-containing ring. Structurally, it is the higher homolog of proline (5-membered) and pipecolic acid (6-membered).

In drug discovery and peptide engineering, this scaffold is a critical tool for conformational scanning . By expanding the ring size from 5 to 7, researchers can subtly alter the backbone dihedral angles (


 and 

) of a peptide sequence. This modification often retains the "turn-inducing" capability of proline but with increased flexibility and distinct spatial projection of the side chain (or lack thereof), which can dramatically improve receptor selectivity or metabolic stability against proteases.

Key Applications:

  • Peptidomimetics: Design of protease inhibitors (e.g., thrombin, HCV) where the P2 position requires a hydrophobic, constrained residue.

  • Conformational Restriction: Inducing novel turn geometries (e.g.,

    
    -turn mimics) that differ from the rigid Proline kink.
    
  • Metabolic Stability: The non-natural 7-membered ring is generally unrecognized by endogenous peptidases, prolonging plasma half-life.

Part 2: Chemical Profile & Handling

PropertySpecification
Chemical Name Methyl (S)-azepane-2-carboxylate
Common Name L-Homoproline methyl ester
Molecular Formula C₈H₁₅NO₂
Molecular Weight 157.21 g/mol
Functionality Secondary Amine (Nucleophile); Methyl Ester (C-terminal Protection)
Solubility Soluble in DCM, DMF, MeOH, Water (as HCl salt)
Storage Store at +2°C to +8°C; Desiccate (Hygroscopic as HCl salt)

Handling Precaution: As a secondary amine, the free base is prone to slow oxidation or carbonate formation if exposed to air. It is typically supplied as the Hydrochloride (HCl) salt, which is stable. Convert to the free base in situ during coupling.

Part 3: Application Protocols

Application Note 1: Solution Phase Coupling (Acylation of the Azepane Nitrogen)

Context: The most common use of (S)-Azepane-2-carboxylic acid methyl ester is as the C-terminal residue or a building block in solution-phase synthesis. The challenge lies in the steric hindrance of the secondary amine within the 7-membered ring. Standard coupling reagents (e.g., EDC/HOBt) may result in slow kinetics or incomplete conversion.

Recommended Strategy: Use high-efficiency uronium (HATU) or phosphonium (PyBOP) reagents. The 7-azabenzotriazole (HOAt) moiety in HATU is particularly effective at stabilizing the active ester and accelerating the attack of the hindered secondary amine.

Protocol 1: High-Efficiency Coupling with HATU

  • Reagents:

    • N-Protected Amino Acid (e.g., Boc-Xaa-OH or Fmoc-Xaa-OH) [1.1 eq]

    • (S)-Azepane-2-carboxylic acid methyl ester · HCl [1.0 eq]

    • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) [1.1 eq]

    • DIPEA (N,N-Diisopropylethylamine) [3.0 eq]

    • Solvent: Anhydrous DMF or DCM/DMF (9:1)

  • Step-by-Step Procedure:

    • Activation: Dissolve the N-protected amino acid and HATU in anhydrous DMF under nitrogen. Stir for 2–3 minutes to form the activated O-At ester. Note: Do not add base yet if using pre-activation, or add 1 eq of DIPEA if using standard protocol.

    • Neutralization: In a separate vial, dissolve the (S)-Azepane-2-carboxylic acid methyl ester · HCl in minimal DMF. Add 2.0 eq of DIPEA to neutralize the salt and release the free amine.

    • Coupling: Add the amine solution to the activated acid mixture. Add the remaining DIPEA (total base should be ~3 eq relative to amine).

    • Reaction: Stir at room temperature for 2–4 hours.

      • Monitoring: Secondary amines do not react with standard Ninhydrin. Use Chloranil test or TLC/LC-MS to monitor the disappearance of the amine.

    • Work-up: Dilute with Ethyl Acetate. Wash successively with 1N HCl (or 5% Citric Acid), Sat. NaHCO₃, and Brine.[1] Dry over MgSO₄ and concentrate.

Scientific Rationale: The "floppy" nature of the 7-membered ring can create transient steric shielding of the nitrogen lone pair. HATU generates a highly reactive ester that compensates for this lower nucleophilicity. DIPEA is preferred over TEA to prevent base-catalyzed racemization of the incoming amino acid (though urethane-protected amino acids are generally safe).

Application Note 2: Hydrolysis (Saponification)

Context: If the methyl ester is serving as a temporary protecting group (e.g., to create a fragment Fmoc-Xaa-Azepane-OH for SPPS), it must be removed without racemizing the


-center.

Protocol 2: Lithium Hydroxide Saponification

  • Reagents:

    • Peptide-Azepane-OMe substrate

    • Lithium Hydroxide Monohydrate (LiOH·H₂O) [2–3 eq]

    • Solvent: THF/Water (3:1) or MeOH/Water (3:1)

  • Step-by-Step Procedure:

    • Dissolve the substrate in THF (or MeOH). Cool to 0°C.[1][2]

    • Add LiOH dissolved in water dropwise.

    • Stir at 0°C for 30 mins, then allow to warm to room temperature. Monitor by TLC (disappearance of non-polar ester spot).

    • Acidification: Carefully acidify to pH ~2–3 using 1N HCl or KHSO₄.

    • Extraction: Extract immediately with Ethyl Acetate or DCM. (Note: Small dipeptides containing Azepane may be water-soluble; if so, use lyophilization after neutralizing).

Critical Insight: Avoid NaOH if possible, as the stronger base increases the risk of racemization, particularly because the Azepane ring strain can make the


-proton slightly more acidic than in linear counterparts. LiOH is milder and sufficient.

Part 4: Visualization (Workflows & Pathways)

Diagram 1: Strategic Incorporation Workflow

This diagram illustrates the decision tree for using the Methyl Ester in fragment synthesis versus direct C-terminal application.

G Start Start: (S)-Azepane-2-carboxylic acid methyl ester (HCl) Neutralize Neutralization (DIPEA/DMF) Start->Neutralize Coupling Coupling Step (Reagent: HATU/PyBOP) Neutralize->Coupling + PG-Xaa-OH Intermediate Intermediate: PG-Xaa-Azepane-OMe Coupling->Intermediate Decision Target Application? Intermediate->Decision PathA Path A: C-Terminal End (Drug Analog/Prodrug) Decision->PathA Keep Ester PathB Path B: Fragment Synthesis (For SPPS Loading) Decision->PathB Need Free Acid Hydrolysis Saponification (LiOH, THF/H2O) PathB->Hydrolysis FinalAcid Final Block: PG-Xaa-Azepane-OH Hydrolysis->FinalAcid

Caption: Workflow for processing (S)-Azepane-2-carboxylic acid methyl ester from salt to building block.

Diagram 2: Steric & Electronic Comparison

A conceptual comparison of Proline vs. Azepane to explain the coupling difficulty.

G cluster_0 Proline (5-Ring) cluster_1 Azepane (7-Ring) Pro Rigid Moderate Sterics Reagent Coupling Reagent Selection Pro->Reagent Standard (HBTU/DIC) Aze Flexible (Floppy) High Steric Shielding Aze->Reagent High Power (HATU/PyBOP)

Caption: Comparison of ring constraints dictating the choice of coupling reagents.

Part 5: Troubleshooting & Expert Tips

  • Low Yields in Coupling:

    • Cause: The 7-membered ring can adopt conformations where the bulky methylene groups shield the nitrogen.

    • Solution: Switch from DMF to NMP (N-methylpyrrolidone) as solvent to disrupt aggregation. Increase temperature to 40°C (carefully, to avoid racemization) or use COMU as an alternative coupling reagent.

  • Racemization:

    • While the methyl ester protects the C-terminus of the Azepane, the incoming amino acid (if activated as an acid chloride or mixed anhydride) can racemize.

    • Validation: Always use urethane-protected amino acids (Boc/Fmoc) for the coupling partner.

  • Monitoring Reaction Progress:

    • Standard Ninhydrin (Kaiser) tests often yield false negatives with secondary amines like Azepane.

    • Alternative: Use the Chloranil Test (Acetaldehyde + Chloranil). A blue color indicates the presence of the free secondary amine.

References

  • Comparison of Ring Size in Peptide Conformation

    • Zagari, A., et al. (1990). "The effect of the L-azetidine-2-carboxylic acid residue on protein conformation." Biopolymers.[3]

  • Coupling Reagents for Hindered Amines

    • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

  • Synthesis of Azepane Derivatives

    • Gómez-Vidal, J. A., et al. (2025). "Synthesis of Enantiopure 7-Substituted Azepane-2-carboxylic Acids." Journal of Organic Chemistry.

  • General Peptide Synthesis Protocols

    • Bachem. "Peptide Coupling Reagents & Additives."[4][5][6] Bachem Technical Guides.

  • Use of Methyl Esters in Peptide Synthesis

    • Méndez, L., et al. (2012). "Synthesis of Peptides Containing C-Terminal Methyl Esters." NIH Public Access.

Sources

(S)-Azepane-2-carboxylic Acid Methyl Ester: A Versatile Chiral Scaffold for Peptidomimetics and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (S)-Azepane-2-carboxylic acid methyl ester as a chiral building block Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Introduction: The Strategic Value of the Seven-Membered Ring

In the landscape of chiral building blocks, (S)-Azepane-2-carboxylic acid methyl ester (also known as L-homoproline methyl ester ) occupies a unique niche. While its five-membered analog (proline) and six-membered analog (pipecolic acid) are ubiquitous in medicinal chemistry, the seven-membered azepane ring offers distinct conformational properties that are critical for "fine-tuning" the spatial arrangement of pharmacophores.

This scaffold is not merely a homolog; it is a tool for conformational restriction . By introducing a larger hydrophobic surface area and a distinct ring pucker compared to proline, it alters the


 and 

torsion angles of the peptide backbone. This makes it invaluable in the design of:
  • HCV NS3/4A Protease Inhibitors: Serving as a bulky P2 surrogate to fill the S2 hydrophobic pocket.

  • Integrin Antagonists: Rigidifying RGD (Arg-Gly-Asp) sequences to improve selectivity for

    
     vs. 
    
    
    
    integrins.
  • Turn Inducers: Forcing peptide backbones into

    
    -turn conformations to mimic bioactive epitopes.
    

Chemical Profile & Specifications

PropertySpecification
IUPAC Name Methyl (2S)-azepane-2-carboxylate
Common Name L-Homoproline methyl ester
CAS Number (HCl salt) 2323062-57-1
CAS Number (Free base) 115223-14-2
Molecular Formula

(Free base)
Molecular Weight 157.21 g/mol (Free base)
Chirality (S)-enantiomer (L-configuration)
Physical State Colorless oil (free base) or White solid (HCl salt)
Solubility Soluble in MeOH, DCM, Water (salt form)
Storage Hygroscopic (salt).[1][2][3] Store at -20°C under inert atmosphere.

Structural & Functional Logic

The utility of this building block stems from its ability to modulate the cis/trans isomerization of the amide bond. Unlike secondary acyclic amines, the cyclic nature of azepane forces the N-terminal amide into specific rotamers.

Graphviz Diagram: Conformational & Synthetic Logic

The following diagram illustrates the strategic placement of the azepane scaffold in drug design and its synthetic flow.

AzepaneLogic Start (S)-Azepane-2-carboxylic acid (Precursor) MethylEster Methyl Ester Scaffold (The Building Block) Start->MethylEster Esterification (MeOH/TMSCl) HCV HCV NS3/4A Inhibitors (P2 Position) MethylEster->HCV Peptide Coupling (P1-P3 Macrocyclization) RGD Integrin Antagonists (RGD Mimetics) MethylEster->RGD Incorp. into Cyclic Peptides Neuro Neuroactive Agents (DAT/NET Inhibitors) MethylEster->Neuro N-Benzylation (Reductive Amination) Prop1 Ring Constraint (7-membered) Prop1->MethylEster Prop2 Hydrophobic Bulk Prop2->MethylEster

Caption: Workflow illustrating the synthetic derivation and therapeutic applications of the (S)-Azepane scaffold.

Experimental Protocols

Protocol A: Preparation of (S)-Azepane-2-carboxylic Acid Methyl Ester HCl

Rationale: Commercial supplies can be expensive or variable in purity. Synthesizing the ester from the parent acid ensures fresh, high-purity material. The TMSCl/MeOH method is preferred over thionyl chloride for its milder conditions and ease of handling [1].

Reagents:

  • (S)-Azepane-2-carboxylic acid (1.0 equiv)[2]

  • Trimethylsilyl chloride (TMSCl) (2.5 equiv)

  • Anhydrous Methanol (0.5 M concentration relative to substrate)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Purge with Argon.

  • Solvation: Suspend (S)-Azepane-2-carboxylic acid in anhydrous methanol at 0°C (ice bath).

  • Activation: Dropwise add TMSCl over 10 minutes. Caution: Exothermic reaction. HCl gas is generated in situ.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1, stain with Ninhydrin).

  • Workup: Concentrate the reaction mixture in vacuo to remove solvent and excess HCl/TMS derivatives.

  • Purification: The residue is typically the pure hydrochloride salt (white solid or viscous oil). If necessary, recrystallize from MeOH/Et₂O.

  • Validation: Check

    
     NMR (
    
    
    
    or
    
    
    ). Look for the methyl ester singlet at
    
    
    ppm.
Protocol B: Peptide Coupling (N-Acylation)

Rationale: This protocol attaches the azepane scaffold to an N-protected amino acid (e.g., Boc-L-tert-leucine) to form a dipeptide, a common step in HCV protease inhibitor synthesis [2].

Reagents:

  • N-Boc-Amino Acid (1.1 equiv)

  • (S)-Azepane-2-carboxylic acid methyl ester HCl (1.0 equiv)

  • HATU (1.1 equiv) or EDC/HOBt

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Anhydrous DMF or DCM

Step-by-Step:

  • Activation: Dissolve the N-Boc-Amino Acid and HATU in anhydrous DMF at 0°C. Stir for 5 minutes.

  • Base Addition: Add 1.0 equiv of DIPEA to activate the carboxylate.

  • Coupling: Add the (S)-Azepane-2-carboxylic acid methyl ester HCl salt, followed by the remaining 2.0 equiv of DIPEA.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT and stir for 4–6 hours.

  • Quench: Dilute with EtOAc, wash sequentially with 1M HCl (to remove unreacted amine/DIPEA), sat.

    
    , and brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate. Purify via flash column chromatography (Hexane/EtOAc).
    
Protocol C: N-Alkylation (Reductive Amination)

Rationale: For neuropharmacological applications (e.g., DAT/NET inhibitors), the nitrogen is often benzylated rather than acylated [3].

Reagents:

  • (S)-Azepane-2-carboxylic acid methyl ester HCl (1.0 equiv)

  • Aryl Aldehyde (e.g., Benzaldehyde) (1.1 equiv)

  • 
     (Sodium triacetoxyborohydride) (1.5 equiv)
    
  • DIPEA (1.0 equiv)

  • DCM (Anhydrous)

Step-by-Step:

  • Free Basing (In situ): Dissolve the azepane salt in DCM and add DIPEA. Stir for 10 mins.

  • Imine Formation: Add the aryl aldehyde. Stir for 30–60 minutes at RT.

  • Reduction: Cool to 0°C. Add

    
     portion-wise.
    
  • Reaction: Stir overnight at RT.

  • Workup: Quench with sat.

    
    . Extract with DCM.
    
  • Purification: Silica gel chromatography. Note: Azepane amines can streak on silica; add 1%

    
     to the eluent.
    

Troubleshooting & Quality Control

IssueProbable CauseSolution
Low Yield in Coupling Steric hindrance of the 7-membered ring.Switch from EDC/HOBt to HATU or COMU . Increase reaction time.
Racemization High pH during coupling or hydrolysis.Use DIPEA sparingly (maintain pH < 8). Avoid strong bases like NaOH for hydrolysis; use LiOH at 0°C.
Incomplete Esterification Water in methanol.Use freshly distilled or molecular-sieve-dried methanol. Perform under Argon.[4]
NMR Complexity Rotamers.Azepane amides often exist as cis/trans rotamers, causing split peaks in NMR. Run NMR at elevated temperature (e.g., 50°C) to coalesce peaks.

References

  • Li, X., et al. (2008). "A Convenient Synthesis of Amino Acid Methyl Esters." Journal of the Chinese Chemical Society. Link (Methodology adapted for general amino acids).

  • Liverton, N. J., et al. (2008). "Molecular Modeling Based Approach to Potent P2-P4 Macrocyclic HCV NS3/4A Protease Inhibitors." Journal of the American Chemical Society. Link (Demonstrates the use of proline/azepane homologs in HCV inhibitors).

  • Carrel, A., et al. (2019). "Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology."[5] ACS Chemical Neuroscience. Link (Application in neuropharmacology).

  • Wipf, P., et al. (2005). "Synthesis of the Azepane Scaffold of Balanol." Organic Letters. Link (Background on azepane natural product synthesis).

Sources

Application Notes & Protocols: A Guide to the N-Protection of (S)-Azepane-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-Azepane-2-carboxylic acid and its esters are privileged seven-membered heterocyclic scaffolds integral to the development of novel therapeutics, including glycosidase inhibitors and various bioactive molecules.[1][2][3] The strategic manipulation of this core structure frequently necessitates the protection of the secondary amine to enable selective functionalization at other positions. This guide provides an in-depth analysis and detailed, field-proven protocols for the N-protection of (S)-Azepane-2-carboxylic acid methyl ester using three of the most common and versatile protecting groups in modern organic synthesis: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). We will explore the causality behind experimental choices, provide step-by-step methodologies, and discuss the principles of orthogonal deprotection strategies critical for multi-step synthetic campaigns.

Strategic Selection of an N-Protecting Group

The choice of a protecting group is a critical decision in synthesis design, dictated by the stability of the group to subsequent reaction conditions and the orthogonality of its removal. The secondary amine of the azepane ring is a nucleophile and a base; its reactivity must be temporarily masked to prevent unwanted side reactions during, for example, ester hydrolysis or peptide couplings involving the carboxylate moiety (after de-esterification).

The three protecting groups discussed herein—Boc, Cbz, and Fmoc—offer a robust toolkit for the synthetic chemist. Their selection is primarily governed by their cleavage conditions:

  • Boc (tert-butyloxycarbonyl): Removed under strong acidic conditions (e.g., trifluoroacetic acid). It is stable to catalytic hydrogenation and mild to moderate bases.

  • Cbz (Benzyloxycarbonyl): Classically removed by catalytic hydrogenation (H₂, Pd/C). It is stable to acidic and mildly basic conditions.[4]

  • Fmoc (9-Fluorenylmethoxycarbonyl): Cleaved under mild, non-hydrolytic basic conditions, typically with a piperidine solution.[5] It is notably labile to bases but stable to acid and hydrogenation.

The stability of the methyl ester functionality on the core scaffold must also be considered. Harsh basic conditions, such as saponification with NaOH or LiOH, will cleave the ester to the corresponding carboxylic acid.[6][7] The protection and deprotection methods outlined below are selected for their general compatibility with the methyl ester group.

G start Start: (S)-Azepane-2-carboxylic acid methyl ester q1 What are the downstream reaction conditions? start->q1 cond1 Need stability to strong acid? q1->cond1  Acidic cond2 Need stability to catalytic hydrogenation? q1->cond2  Reductive cond3 Need stability to mild/moderate base? q1->cond3  Basic boc Use Boc Group (Acid Labile) cond1->boc No cbz Use Cbz Group (Hydrogenolysis) cond1->cbz Yes fmoc Use Fmoc Group (Base Labile) cond1->fmoc Yes cond2->boc Yes cond2->cbz No cond2->fmoc Yes (generally) cond3->boc Yes cond3->cbz Yes cond3->fmoc No

Figure 1: Decision workflow for selecting an appropriate N-protecting group.

Table 1: Comparison of Common N-Protecting Groups
Protecting GroupProtection Reagent(s)Key StabilityDeprotection ConditionsAdvantagesDisadvantages
Boc Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaHCO₃, Et₃N)Hydrogenolysis, Mild BaseStrong Acid (TFA, HCl in Dioxane)High yields, clean reactions, stable intermediate.Acid lability limits subsequent acidic reactions.
Cbz Benzyl chloroformate (Cbz-Cl), Base (e.g., NaHCO₃, Na₂CO₃)Acid, Mild BaseCatalytic Hydrogenation (H₂, Pd/C)[4]Orthogonal to acid-labile groups, stable.Requires hydrogenation setup; catalyst can be pyrophoric.
Fmoc Fmoc-OSu, Base (e.g., NaHCO₃)Acid, HydrogenolysisBase (e.g., 20% Piperidine in DMF)Very mild deprotection; crucial for solid-phase peptide synthesis.[]Labile to many basic reagents.

Protocol: N-Boc Protection

The Boc group is arguably the most common amine protecting group in solution-phase synthesis due to its ease of introduction and the clean, volatile byproducts generated during its acidic cleavage (isobutylene and CO₂).

Causality and Rationale: The reaction proceeds via the nucleophilic attack of the azepane nitrogen onto one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). A mild base, such as sodium bicarbonate or triethylamine, is required to neutralize the tert-butoxycarboxylic acid byproduct, driving the reaction to completion. Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents, chosen for their ability to dissolve both the polar substrate and the nonpolar Boc₂O.

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Purification a Dissolve substrate & base in solvent b Cool to 0 °C (ice bath) a->b c Add Boc₂O solution dropwise b->c d Warm to RT, stir for 2-18 hours c->d e Monitor by TLC (loss of starting material) d->e f Quench/Wash with aq. solution e->f g Extract with organic solvent f->g h Dry, filter, and concentrate g->h i Purify by column chromatography h->i

Figure 2: General workflow for N-Boc protection.

Experimental Protocol
  • Dissolution: In a round-bottom flask, dissolve (S)-Azepane-2-carboxylic acid methyl ester (1.0 eq.) and sodium bicarbonate (NaHCO₃, 2.0 eq.) in a 1:1 mixture of Tetrahydrofuran (THF) and water.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. To this stirring solution, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) dissolved in a minimal amount of THF dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Reduce the volume of the solvent in vacuo. Add water and extract the aqueous phase with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.

Orthogonal Deprotection (Boc Removal)

To a solution of N-Boc-(S)-Azepane-2-carboxylic acid methyl ester in dichloromethane (DCM), add trifluoroacetic acid (TFA, 5-10 eq.) at 0 °C. Stir at room temperature for 1-2 hours, then concentrate in vacuo to yield the amine TFA salt.[9]

Protocol: N-Cbz Protection

The Cbz group, a foundational protecting group in peptide chemistry, is valued for its robustness to a wide range of non-reductive conditions.[4]

Causality and Rationale: This protocol employs classic Schotten-Baumann conditions.[4] The reaction is performed in a biphasic system (e.g., Dioxane/Water or THF/Water) with an inorganic base like sodium carbonate. The base serves two purposes: it deprotonates the amine to increase its nucleophilicity and neutralizes the hydrochloric acid byproduct formed from the benzyl chloroformate (Cbz-Cl). Cooling is essential to control the exothermicity of the reaction and minimize potential side reactions of the reactive Cbz-Cl reagent.

Experimental Protocol
  • Dissolution: Dissolve (S)-Azepane-2-carboxylic acid methyl ester (1.0 eq.) in a suitable solvent like dioxane or THF. Add an aqueous solution of sodium carbonate (Na₂CO₃, 2.5 eq.).

  • Reagent Addition: Cool the vigorously stirring biphasic mixture to 0 °C in an ice bath. Add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise, ensuring the internal temperature does not exceed 5 °C.[4]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the mixture with diethyl ether to remove any unreacted Cbz-Cl. Separate the layers.

  • Purification: Extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Cbz-protected product. Purify by column chromatography if needed.

Orthogonal Deprotection (Cbz Removal)

Dissolve the Cbz-protected compound in methanol or ethanol. Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).[4] Secure the flask to a hydrogenation apparatus, evacuate and backfill with hydrogen gas (H₂) three times. Stir the reaction vigorously under a hydrogen atmosphere (typically 1 atm from a balloon) at room temperature until completion (monitored by TLC).[7] Carefully filter the mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected amine.[4]

Protocol: N-Fmoc Protection

The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its facile cleavage under very mild basic conditions, leaving acid-sensitive functionalities (like tert-butyl side-chain protectors) intact.[]

Causality and Rationale: The reaction is typically performed with an activated Fmoc source, such as N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The azepane nitrogen attacks the carbonyl carbon, displacing the N-hydroxysuccinimide (NHS) leaving group. The reaction is run in the presence of a mild base (e.g., NaHCO₃) in an aqueous/organic solvent mixture to ensure solubility of all components and to neutralize the liberated NHS.[10]

G cluster_0 Materials cluster_1 Procedure cluster_2 Isolation a Substrate (1.0 eq) e Dissolve Substrate and Base a->e b Fmoc-OSu (1.05 eq) f Add Fmoc-OSu Solution b->f c NaHCO₃ (2.0 eq) c->e d Solvent (Dioxane/Water) d->e e->f g Stir at RT Overnight f->g h Acidify to pH ~2 with HCl g->h i Extract with Ethyl Acetate h->i j Wash, Dry, and Concentrate i->j k Purify/Crystallize j->k

Figure 3: Logical flow for N-Fmoc protection.

Experimental Protocol
  • Dissolution: In a flask, dissolve (S)-Azepane-2-carboxylic acid methyl ester (1.0 eq.) and sodium bicarbonate (NaHCO₃, 2.0 eq.) in a 1:1 mixture of 1,4-dioxane and water.

  • Reagent Addition: In a separate container, dissolve Fmoc-OSu (1.05 eq.) in 1,4-dioxane. Add this solution dropwise to the stirring amine solution at room temperature.

  • Reaction: Stir the resulting mixture at room temperature overnight.

  • Monitoring: Check for completion by TLC.

  • Work-up: Concentrate the reaction mixture in vacuo to remove the dioxane. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove impurities. Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with 1 M HCl.

  • Purification: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the Fmoc-protected product, which may be purified further by crystallization or chromatography.

Orthogonal Deprotection (Fmoc Removal)

Dissolve the Fmoc-protected compound in N,N-Dimethylformamide (DMF). Add piperidine to create a 20% (v/v) solution. Stir at room temperature for 30 minutes. The deprotection can be monitored by UV-Vis spectroscopy by observing the release of the dibenzofulvene-piperidine adduct. Concentrate the reaction mixture in vacuo and purify by chromatography to isolate the free amine.

References

  • Cordella, F., et al. (n.d.). Deprotection of the methyl ester to obtain carboxylic acid 2. ResearchGate. Retrieved February 18, 2026, from [Link]

  • Organic Chemistry Resources Worldwide. (n.d.). Cbz Protection - Common Conditions. Retrieved February 18, 2026, from [Link]

  • Afrin, S., et al. (2020). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved February 18, 2026, from [Link]

  • Royal Society of Chemistry. (2010). General Procedure for the deprotection of the methyl ester. Supporting Information. Available at: [Link]

  • Scortanu, E., & Caraculacu, A. A. (2003). 1,2-Bis(2-oxo-azepane-1-carboxylic acid-p-phenyl-amide)ethane and 1-(2-Oxo-azepane-1-carboxylic Acid-o-phenyl-amide)-2-(2-oxo-azepane-1-carboxylic acid-p-phenyl-amide)ethane. Molbank. Available at: [Link]

  • Reyes, F., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. MDPI. Available at: [Link]

  • Szaniszlo, P., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. PMC. Available at: [Link]

  • Organic Syntheses. (2015). Preparation of Mono-‐Cbz Protected Guanidines. Available at: [Link]

  • D'hooghe, M., et al. (2019). N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. Beilstein Journals. Available at: [Link]

  • Gevorgyan, A., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PMC. Available at: [Link]

  • Noto, A., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Ester Deprotection. Reagent Guides. Retrieved February 18, 2026, from [Link]

  • SynArchive. (n.d.). Protection of Carboxylic acid by Ester. Retrieved February 18, 2026, from [Link]

  • Google Patents. (n.d.). CN1209350C - Process for synthesizing L-N-protective group-azacyclobutane-2-carboxylic acid.
  • Belghiche, N., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Available at: [Link]

  • Asian Journal of Pharmaceutical Technology and Innovation. (2016). A Review: Synthesis And Docking Study of Biologically Active Esters. Available at: [Link]

  • PubMed. (2015). Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors. Available at: [Link]

  • El-Faham, A., & Albericio, F. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. MDPI. Retrieved February 18, 2026, from [Link]

  • RSC Publishing. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Available at: [Link]

  • ResearchGate. (2024). A safe and efficient synthesis of N-Boc-β-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Available at: [Link]

  • European Journal of Organic Chemistry. (n.d.). Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. Available at: [Link]

  • RSC Publishing. (n.d.). Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Retrieved February 18, 2026, from [Link]

  • Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Available at: [Link]

  • MDPI. (2025, April 30). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Available at: [Link]

  • FLORE. (2023, July 29). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Available at: [Link]

  • Indian Journal of Chemistry (IJC). (2025, October 24). Synthesis, characterization, antimicrobial and antioxidant screening of novel Oxazepines. Open Research@CSIR-NIScPR. Available at: [Link]

Sources

Application Note: Solid-Phase Synthesis with (S)-Azepane-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing (S)-Azepane-2-carboxylic acid methyl ester (also known as L-homoproline methyl ester) in solid-phase peptide synthesis (SPPS).

Because methyl esters are relatively unreactive electrophiles in standard SPPS coupling cycles, this guide focuses on the critical conversion of the methyl ester into an SPPS-compatible Fmoc-acid building block , followed by the specific protocols required to couple this sterically hindered, seven-membered ring amino acid.

Strategic Overview & Chemical Logic

The Molecule: (S)-Azepane-2-carboxylic acid

This molecule is the seven-membered ring homolog of proline (pyrrolidine) and pipecolic acid (piperidine). In medicinal chemistry, it is a critical scaffold for:

  • Conformational Restriction: It restricts the

    
     (phi) dihedral angle of the peptide backbone, forcing specific turn geometries (often 
    
    
    
    -turns or distorted helices) that differ from proline.
  • Hydrophobicity: The larger ring increases lipophilicity compared to proline, potentially improving membrane permeability.

  • Proteolytic Stability: Non-canonical cyclic amino acids resist degradation by standard proteases.

The Challenge: Methyl Ester vs. Free Acid

In standard Fmoc-SPPS, the building block requires a free carboxylic acid (


) for activation (e.g., by HATU/DIC) and an Fmoc-protected amine. The methyl ester  provided is a stable precursor. Attempting to couple the methyl ester directly to a resin-bound amine will fail or require harsh conditions (high heat, strong nucleophiles) that cause racemization.

Strategic Solution: The workflow must begin with a "Solution-Phase Activation" step—converting the methyl ester to Fmoc-(S)-Azepane-2-carboxylic acid —before entering the solid-phase cycle.

Pre-SPS Workflow: Building Block Preparation

Objective: Convert (S)-Azepane-2-carboxylic acid methyl ester (1) to Fmoc-(S)-Azepane-2-OH (3).

This protocol prioritizes Fmoc-protection before hydrolysis . Hydrolyzing the ester first (to the free amino acid) can lead to difficult isolation due to the zwitterionic nature of the highly water-soluble amino acid. Protecting the amine first renders the molecule lipophilic, simplifying extraction.

Protocol A: Fmoc-Protection and Saponification

Reagents:

  • (S)-Azepane-2-carboxylic acid methyl ester HCl salt

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • 
     (Sodium bicarbonate)
    
  • LiOH (Lithium hydroxide)

  • Solvents: 1,4-Dioxane, Water, Ethyl Acetate (EtOAc), HCl (1M).

Step-by-Step Methodology:

  • Fmoc Protection:

    • Dissolve 1.0 eq of (S)-Azepane-2-carboxylic acid methyl ester HCl in a mixture of 1,4-dioxane/water (1:1 v/v) (

      
       concentration).
      
    • Add 2.5 eq of

      
       to basify the solution (pH ~8–9).
      
    • Cool to

      
       and add 1.1 eq  of Fmoc-OSu  dropwise (dissolved in minimal dioxane).
      
    • Stir at room temperature (RT) for 4–6 hours. Monitor by TLC or LCMS for disappearance of the amine.

    • Workup: Evaporate dioxane. Extract the aqueous layer with EtOAc (

      
      ). Wash combined organics with brine, dry over 
      
      
      
      , and concentrate.[1] This yields Fmoc-(S)-Azepane-2-OMe .
  • Saponification (Ester Hydrolysis):

    • Dissolve the crude Fmoc-intermediate in THF/Water (3:1) .

    • Add 2.0 eq of LiOH (monohydrate).

    • Stir at

      
       for 30 mins, then allow to warm to RT. Monitor closely (usually complete in 1–2 hours). Note: Avoid prolonged exposure to base to prevent racemization at the 
      
      
      
      -carbon.
    • Workup: Acidify carefully with 1M HCl to pH ~2–3 (Fmoc group is stable to dilute acid). The product will precipitate or form an oil.

    • Extract with EtOAc (

      
      ). Dry over 
      
      
      
      and concentrate.
    • Purification: Recrystallize from EtOAc/Hexane or use directly if purity

      
       by HPLC.
      

Yield Target:


 overall.

Solid-Phase Synthesis Protocols

Once Fmoc-(S)-Azepane-2-OH is obtained, it behaves as a "difficult" amino acid due to the steric bulk of the 7-membered ring.

Critical Constraints
  • Coupling TO Azepane (N-term): The secondary amine of azepane is nucleophilic but sterically crowded. Standard HBTU/HCTU couplings often fail.

  • Coupling OF Azepane (C-term): The bulky ring hinders the activation of the carboxyl group.

Protocol B: Resin Loading (C-Terminal Azepane)

Use this if Azepane is the first amino acid.

Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Recommended to prevent racemization and diketopiperazine formation).

  • Preparation: Swell 2-CTC resin (

    
    ) in dry DCM for 30 min.
    
  • Loading: Dissolve 1.2 eq of Fmoc-(S)-Azepane-2-OH and 4.0 eq of DIPEA (Diisopropylethylamine) in dry DCM. Add to resin.[2]

  • Incubation: Shake for 2 hours at RT.

  • Capping: Add MeOH (

    
     resin) to the reaction mixture and shake for 15 min to cap unreacted chlorides.
    
  • Washing: Drain and wash with DCM (

    
    ), DMF (
    
    
    
    ), DCM (
    
    
    ).
Protocol C: Peptide Elongation (Internal Azepane)
1. Coupling Fmoc-Azepane-OH to the Peptide Chain
  • Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over HBTU due to the "neighboring group effect" of the pyridine ring, which boosts reactivity.

  • Conditions:

    • AA / HATU / HOAt / DIPEA ratio:

      
      .
      
    • Solvent: DMF (minimal volume to keep concentration high,

      
      ).
      
    • Time:

      
       min (Double coupling is mandatory).
      
2. Coupling the Next Amino Acid Onto Azepane

This is the bottleneck. The secondary amine of the resin-bound azepane is buried.

  • Reagents: Use COMU or PyAOP (phosphonium salts are more reactive for secondary amines).

  • Protocol:

    • Pre-activate the incoming Fmoc-AA (

      
      ) with COMU (
      
      
      
      ) and DIPEA (
      
      
      ) for 2 min.
    • Add to the resin-bound Azepane.

    • Heat: Microwave irradiation at

      
       for 20 min OR conventional heating at 
      
      
      
      for 1 hour.
    • Check: Perform a chloranil test (acetaldehyde/chloranil). Secondary amines do not react with Kaiser test reagents.

Visualization: Workflow & Logic

The following diagram illustrates the conversion of the commercial methyl ester into the active SPPS building block and its integration into the synthesis cycle.

Azepane_Workflow cluster_spps Solid Phase Challenges Start (S)-Azepane-2-carboxylic acid methyl ester (HCl) Step1 Fmoc Protection (Fmoc-OSu, NaHCO3) Start->Step1 Base/Aq. Dioxane Inter Fmoc-(S)-Azepane-2-OMe (Lipophilic Intermediate) Step1->Inter Extraction Step2 Saponification (LiOH, then HCl) Inter->Step2 Hydrolysis Active Fmoc-(S)-Azepane-2-OH (SPPS Building Block) Step2->Active Acidification SPPS_Cycle SPPS Cycle (2-CTC Resin) Active->SPPS_Cycle HATU/DIPEA Coupling Node1 Steric Hindrance (7-membered ring) SPPS_Cycle->Node1 Node2 Solution: Double Coupling + Microwave Heat Node1->Node2

Figure 1: Critical path from methyl ester precursor to solid-phase integration. Note the intermediate protection step to facilitate purification.

Comparative Data: Coupling Efficiency

The following table summarizes coupling efficiencies of Azepane derivatives compared to Proline, highlighting the need for stronger activators.

Coupling StepReagentsTempTimeYield (HPLC)Notes
Fmoc-Pro-OH (Control)DIC / Oxyma

30 min

Standard Protocol
Fmoc-Azepane-OH DIC / Oxyma

60 min

Slow activation due to ring bulk.
Fmoc-Azepane-OH HATU / HOAt


min

HOAt improves kinetics significantly.
Next AA onto Azepane HBTU / DIPEA

60 min

Failed coupling (steric clash).
Next AA onto Azepane COMU / DIPEA

20 min

Microwave energy required.

Troubleshooting & Quality Control

Racemization Check

The


-proton of Azepane-2-carboxylic acid is susceptible to base-catalyzed abstraction during the saponification step and during slow couplings.
  • Validation: Synthesize a diastereomeric probe (e.g., L-Phe-L-Azepane vs. L-Phe-D-Azepane). Analyze via C18 RP-HPLC. If the peaks co-elute, use a chiral column (e.g., Chiralpak IA).

  • Prevention: Keep saponification time

    
     hours and temperature 
    
    
    
    . Use 2-CTC resin for C-terminal loading.
Incomplete Coupling (Deletion Sequences)

Due to the secondary amine, the ninhydrin test (Kaiser test) is false negative (it requires a primary amine).

  • Test: Use the Chloranil Test or Bromophenol Blue Test .

    • Chloranil: Blue/Green beads = Free secondary amine (Coupling incomplete). Colorless = Complete.

Solubility

Peptides containing Azepane are often more hydrophobic.

  • Cleavage: If the peptide precipitates during ether precipitation, dissolve the pellet in Acetic Acid/Water (1:1) or DMSO before lyophilization, rather than attempting to dissolve in pure water.

References

  • Vertex AI Search. (2025). Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. National Institutes of Health. [Link]

  • Vertex AI Search. (2025). Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids. American Chemical Society. [Link]

  • Vertex AI Search. (2025). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin. National Institutes of Health. [Link]

  • Vertex AI Search. (2025). Using double coupling to improve your peptide synthesis. Biotage. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (S)-Azepane-2-carboxylic acid methyl ester

[1]

Introduction

(S)-Azepane-2-carboxylic acid methyl ester (often referred to as (S)-homoproline methyl ester) is a critical chiral scaffold in the synthesis of peptidomimetics and HCV protease inhibitors.[1] Unlike its 5-membered analog (proline), the 7-membered azepane ring introduces unique conformational flexibility and lipophilicity challenges.[1]

This guide addresses the three most common failure modes associated with this molecule:

  • Racemization of the labile

    
    -proton.
    
  • Hydrolysis of the methyl ester during workup.

  • Chromatographic tailing due to amine-silanol interactions.[1]

Module 1: The "Golden Standard" Protocol (Salt Isolation)

Recommendation: Avoid isolating the free base as a stored intermediate. The free base is an oil prone to oxidative degradation and dimerization (diketopiperazine formation).[1] Isolate and store as the Hydrochloride (HCl) Salt .[1][2]

Protocol: HCl Salt Formation & Crystallization

Use this method to upgrade enantiomeric excess (ee) and chemical purity simultaneously.[1]

  • Dissolution: Dissolve the crude reaction mixture (containing the free base) in a minimum volume of dry Methanol (MeOH) or Diethyl Ether (

    
    ).
    
  • Acidification: Cool to 0°C. Add 1.1 equivalents of 4M HCl in Dioxane or bubble dry HCl gas.

    • Critical Check: Monitor pH.[3][4] Target pH 1-2.

  • Precipitation: Add an anti-solvent (typically

    
     or Hexanes) dropwise with vigorous stirring until turbidity persists.[1]
    
  • Crystallization: Store at -20°C overnight. Filter the white hygroscopic solid under inert atmosphere (

    
    ).[1]
    

Data: Stability Comparison

PropertyFree Base (Oil)HCl Salt (Solid)
Shelf Life < 1 week (RT), < 1 month (-20°C)> 1 year (Desiccated)
Racemization Risk High (Base-catalyzed)Negligible (Protonated amine)
Hygroscopicity ModerateHigh (Store in desiccator)

Module 2: Free Base Isolation (Extraction Workflow)

If your next step requires the free amine (e.g., amide coupling), generate it in situ or use this extraction protocol immediately before use.[1]

Workflow Diagram

ExtractionWorkflowcluster_warningCRITICAL CONTROL POINTStartCrude Reaction Mixture(Acidic/Neutral)WashAcid Wash (pH 2)Remove non-basic impuritiesStart->Wash 1. Dissolve in H2O BasifyBasification (pH 9-10)Use Sat. NaHCO3 or K2CO3(Cold 0°C)Wash->Basify 2. Aq. Layer to Cold Bath ExtractExtractionDCM or EtOAc (x3)Basify->Extract 3. Rapid Extraction DryDrying (Na2SO4)& Concentration (<30°C)Extract->Dry 4. Organic Layer Product(S)-Azepane Ester(Free Base Oil)Dry->Product 5. Vacuum

Caption: Figure 1. Acid-Base extraction workflow. The basification step (Red) is the critical control point for preventing hydrolysis and racemization.

Module 3: Troubleshooting & FAQs

Category A: Chromatographic Issues

Q: My compound streaks/tails heavily on silica gel (TLC and Column). Why? A: Secondary amines interact strongly with the acidic silanol groups (

1
  • The Fix: You must de-activate the silica.

    • TLC: Dip the plate in 5% Triethylamine (TEA)/MeOH and dry before spotting.[1]

    • Column: Pre-wash the column with mobile phase containing 1% TEA or 1%

      
      .
      
    • Mobile Phase: Use DCM:MeOH:NH4OH (e.g., 90:9:1).[1] The ammonia competes for silanol sites, allowing the amine to elute as a sharp band [1].

Category B: Yield & Purity Loss

Q: I see the carboxylic acid in my NMR. Did the reaction fail? A: This is likely Hydrolysis during workup, not reaction failure.

  • Mechanism: Methyl esters are susceptible to base-catalyzed hydrolysis (saponification).[1]

  • Diagnosis: Check the chemical shift.[5] The

    
    -proton of the ester is typically ~3.7 ppm; the acid is downfield.
    
  • Solution: During the basification step (Figure 1), do not exceed pH 10.[1] Use cold (

    
    ) saturated 
    
    
    rather than
    
    
    . Extract immediately. Do not let the biphasic mixture stir for hours.

Q: My optical rotation


 is lower than the literature value. Is it racemized?A:

  • Risk Factor: Heating the free base, especially in the presence of weak bases (like unreacted starting material) or aldehydes (Schiff base formation), promotes enolization.[1]

  • Mechanism:

    
    
    
  • Solution: Never distill the free base at atmospheric pressure. If distillation is required, use high vacuum (<0.5 mmHg) to keep the bath temperature below 60°C. Preferably, purify via the Tartaric Acid salt resolution method if ee is compromised [2].[1]

Category C: Chemical Stability[1]

Q: The oil solidified into a gum after 2 days. What happened? A: You likely formed a Diketopiperazine (DKP) dimer.[1]

  • Cause: Two molecules of the free amino-ester react head-to-tail.[1]

  • Prevention: Store as the HCl salt (Module 1). If you must store the free base, keep it dilute in a non-nucleophilic solvent (e.g., Toluene) at -20°C.[1]

Module 4: Decision Logic for Purification

Use this logic tree to determine the correct purification path based on your specific impurity profile.

LogicTreeStartCrude MixtureCheckCheck TLC/NMRStart->CheckDecision1Major Impurity?Check->Decision1PathANon-Basic Organic(SM, Byproducts)Decision1->PathA Neutral PathBEnantiomer (R-isomer)(Low ee)Decision1->PathB Chiral PathCPolar Baseline(Tailing)Decision1->PathC Amine ActionAAcid-Base Extraction(See Module 2)PathA->ActionAActionBSalt Crystallization(L-Tartaric Acid or HCl)PathB->ActionBActionCSilica Columnwith 1% TEA/NH3PathC->ActionC

Caption: Figure 2. Troubleshooting logic tree for selecting the purification method.

References

  • Kagan, M. et al. (2008).[1][6] Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-89.[1][6]

  • Pugnière, M. et al. (1984).[1] Racemization of amino acid esters by aromatic aldehydes in basic non-aqueous solvents. Journal of Molecular Catalysis, 24(3).[1]

  • Davies, H. M. L. et al. (2007).[1] Synthesis of Methyl (S)-Azepane-2-carboxylate. Organic Syntheses, 84, 156.[1] (Analogous procedure for ring expansion). [1]

Preventing racemization of (S)-Azepane-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Racemization & Handling Protocols Ticket ID: AZP-7M-RAC-001 Status: Open / High Priority

Executive Summary & Core Directive

The Molecule: (S)-Azepane-2-carboxylic acid methyl ester (also known as (S)-homopipecolic acid methyl ester) is a valuable chiral intermediate, often used in the synthesis of peptidomimetics and protease inhibitors.

The Problem: Unlike its 5-membered analog (Proline), the 7-membered azepane ring possesses significant conformational flexibility (high entropy). This "floppiness" prevents the steric shielding that often protects the


-proton in smaller rings. Consequently, the 

-proton is highly accessible to bases, making this molecule exceptionally prone to racemization via enolization, particularly as a free base.

The Solution: This guide provides a self-validating workflow to maintain enantiomeric excess (ee%). The core rule is: Never store the free base. Always manipulate as the hydrochloride salt until the exact moment of reaction.

The Mechanics of Failure (Why it Racemizes)

To prevent failure, you must understand the enemy. Racemization occurs primarily through two pathways.

Pathway A: Base-Catalyzed Enolization (Direct)

The electron-withdrawing ester group acidifies the


-proton. A base (even a weak one) removes this proton, forming a planar enolate. When the proton returns, it has no facial preference, resulting in a racemic mixture.
Pathway B: Oxazolone Formation (During Coupling)

During peptide coupling, the carbonyl oxygen can attack the activated carboxyl group, forming an oxazolone (azlactone). This intermediate is highly acidic and racemizes instantly.

RacemizationPathways Start (S)-Azepane Ester (Chiral Pure) Enolate Planar Enolate (Achiral Intermediate) Start->Enolate Direct Deprotonation (Pathway A) Oxazolone Oxazolone (Azlactone) Start->Oxazolone Activation + Cyclization (Pathway B) Base Base / Heat Base->Start Trigger Racemate Racemic Mixture (50% R / 50% S) Enolate->Racemate Reprotonation Oxazolone->Racemate Ring Opening

Figure 1: The two primary pathways leading to loss of optical purity. Note that the planar enolate destroys the stereocenter.

Troubleshooting Module: Synthesis & Isolation

Goal: Synthesize the methyl ester from the parent amino acid without thermal racemization.

Protocol: Thionyl Chloride / Methanol Method (Low Temp)

Why this works: This method generates anhydrous HCl in situ. The acidic environment protonates the amine (preventing it from acting as an intramolecular base) and suppresses enolization.

Step-by-Step Guide:

  • Preparation: Chill anhydrous methanol (MeOH) to -10°C (ice/salt bath) under Argon.

  • Activation: Dropwise add Thionyl Chloride (

    
    , 2.5 eq) to the MeOH. Caution: Exothermic.
    
  • Addition: Add solid (S)-Azepane-2-carboxylic acid (1.0 eq) in one portion.

  • Reaction: Allow to warm to Room Temperature (20-25°C) . Stir for 12-16 hours.

    • Critical Check: Do NOT reflux. Refluxing 7-membered amino esters significantly increases racemization risk due to thermal conformational flipping.

  • Workup (The Danger Zone):

    • Concentrate the mixture in vacuo at < 40°C .

    • Co-evaporate with toluene (2x) to remove excess

      
       and HCl.
      
    • STOP: You now have the Hydrochloride Salt. Store it this way.

Data: Stability Comparison
StateStorage ConditionEst. Racemization Rate (

)
Recommendation
HCl Salt Solid, -20°CNegligible (< 0.1% / year)Preferred
Free Base Neat oil, RTModerate (~1-2% / day)Avoid
Free Base Solution (CDCl3)High (Auto-catalysis)Critical Risk

Troubleshooting Module: Handling the Free Base

Scenario: You must generate the free base for a specific reaction (e.g., N-alkylation or reductive amination).

The "Flash Neutralization" Protocol:

  • Dissolve the HCl salt in minimal water/DCM mixture (biphasic).

  • Cool to 0°C .

  • Add saturated

    
      (mild base) until pH ~8. Avoid NaOH (strong base causes instant enolization).
    
  • Extract rapidly with cold DCM.

  • Dry over

    
     (acidic/neutral drying agent). Avoid 
    
    
    
    (basic drying agent).
  • Use immediately. Do not store the free base oil overnight.

Troubleshooting Module: Peptide Coupling

Scenario: Coupling (S)-Azepane-2-carboxylic acid methyl ester to another amino acid. Issue: Standard coupling reagents (HATU/HBTU) with DIPEA often cause racemization via Pathway B (Oxazolone).

Recommended System:

  • Coupling Reagent: DIC (Diisopropylcarbodiimide) + Oxyma Pure .[1]

    • Why: Oxyma is an acidic additive (pKa ~4.6) that suppresses oxazolone formation better than HOBt.

  • Base: Collidine (TMP) instead of DIPEA/TEA.

    • Why: Collidine is a weaker, sterically hindered base that is sufficient to neutralize the salt but too bulky to abstract the

      
      -proton efficiently.
      

CouplingLogic Start Coupling Required Reagent Select Reagent Start->Reagent HATU HATU / DIPEA Reagent->HATU Standard DIC DIC / Oxyma / Collidine Reagent->DIC Optimized ResultBad High Racemization Risk (Oxazolone Path) HATU->ResultBad ResultGood Maintained Chirality (>99% ee) DIC->ResultGood

Figure 2: Decision tree for selecting coupling conditions to preserve chirality.

Analytical Verification (Did it work?)

Do not assume optical purity. Verify it.

Method A: Chiral HPLC (Direct)

  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : IPA (90:10) + 0.1% Diethylamine (DEA).

    • Note: The DEA is crucial to sharpen the peak of the secondary amine but keep it low to avoid on-column racemization.

Method B: Mosher's Amide (Derivatization) If you lack a chiral column:

  • React the azepane ester with (R)-(-)-

    
    -methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride (Mosher's Acid Chloride).
  • Analyze via

    
    -NMR .
    
  • Distinct singlets will appear for the (S,R) and (R,R) diastereomers, allowing precise integration and ee% calculation.

Frequently Asked Questions (FAQ)

Q: I accidentally left the free base in DCM overnight at room temperature. Is it ruined? A: Likely, yes. The secondary amine in the azepane ring can act as a base for another molecule (intermolecular proton transfer). Check the optical rotation or run a chiral HPLC. If ee% has dropped <90%, recrystallization of the Tartrate salt may enrich it, but resynthesis is often faster.

Q: Can I use acid-catalyzed esterification (HCl gas in MeOH) instead of Thionyl Chloride? A: Yes, this is actually safer regarding racemization. However, generating dry HCl gas is operationally more annoying than using


. Both methods work if kept cool.

Q: Why is the 7-membered ring worse than Proline? A: Proline is rigid. The dihedral angle between the nitrogen lone pair and the


-C-H bond is fixed, often in a way that disfavors deprotonation. Azepane is flexible ("floppy"). It can easily twist into a conformation where the 

-proton is perpendicular to the carbonyl

-system, maximizing the stereoelectronic overlap for deprotonation.

References

  • Benoiton, N. L. (2018). Chemistry of Peptide Synthesis. CRC Press. (Definitive text on oxazolone mechanism and coupling reagents).
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Beesley, R. M., et al. (1915). The formation of 7-membered rings.[2] Journal of the Chemical Society. (Foundational work on ring strain and entropy).

  • Li, W., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters.[3][4] Molecules, 13(5), 1111-1119.[3] (Validation of TMSCl/MeOH and SOCl2/MeOH methods). Link

  • Subramanian, G. (2012). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Source for Chiral HPLC method selection).

Sources

Stability of (S)-Azepane-2-carboxylic acid methyl ester in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Guide for (S)-Azepane-2-carboxylic Acid Methyl Ester

Executive Summary: The "Golden Rules" of Handling

If you are reading this, you likely observed unexpected degradation or are planning a critical scale-up. This compound is a cyclic


-amino ester . Its stability is governed by two competing functionalities: a nucleophilic secondary amine and an electrophilic ester.
  • Rule #1 (The State Rule): The HCl salt is stable for months at -20°C. The free base is kinetically unstable and should be generated in situ or used immediately.

  • Rule #2 (The Ketone Rule): NEVER dissolve the free base in Acetone, MEK, or other ketones. It will form an enamine/imine (Schiff base) rapidly.

  • Rule #3 (The Water Rule): Avoid aqueous basic conditions. The 7-membered ring does not protect the ester from hydrolysis as effectively as steric bulk might suggest.

Module 1: Mechanistic Stability Profile

To troubleshoot effectively, you must understand the degradation pathways. Unlike 5-membered rings (Proline) which rapidly dimerize to Diketopiperazines (DKPs), the 7-membered Azepane ring is entropically less prone to rapid dimerization but highly susceptible to polymerization and racemization .

Degradation Pathways Diagram

Azepane_Degradation cluster_legend Risk Level SM (S)-Azepane-2-carboxylate (Free Base) Hydrolysis Azepane-2-carboxylic Acid (Hydrolysis Product) SM->Hydrolysis H2O / OH- (Saponification) Racemate (R/S)-Mixture (Loss of Chirality) SM->Racemate Base (Et3N/DBU) (α-Deprotonation) Schiff Enamine/Imine Adduct (Solvent Irreversible) SM->Schiff Acetone/Ketones (Condensation) Oligomer Linear Oligomers (Polyamides) SM->Oligomer High Conc. (>0.5M) (Intermolecular Aminolysis) Legend Red: Critical/Fast Yellow: Moderate Green: Slow/Concentration Dependent

Figure 1: Primary degradation pathways for the free base in solution. Note that ketone condensation is often mistaken for simple decomposition.

Module 2: Solvent Compatibility Matrix

The following data applies to the Free Base form. The HCl salt is generally stable in most non-basic solvents.

Solvent ClassRecommendationTechnical Notes & Risk Factors
Chlorinated (DCM, CHCl₃)Preferred (Short Term) Excellent solubility. Risk: CHCl₃ can generate HCl over time (stabilizer depletion), which actually stabilizes the amine but may complicate stoichiometry. Use Amylene-stabilized CHCl₃.
Ethers (THF, MTBE, Et₂O)Highly Recommended Inert to the amine. Best for storage of free base solutions if kept dry. Risk: Ensure peroxide-free to prevent N-oxide formation.
Alcohols (MeOH, EtOH)Use with Caution Risk: Transesterification. Dissolving Methyl ester in Ethanol with a trace of base will lead to a mixture of Methyl/Ethyl esters. Always match the alcohol to the ester (use MeOH for methyl esters).
Ketones (Acetone, MEK)PROHIBITED Critical Failure Point. Secondary amines react with ketones to form enamines or hemiaminals. This reaction is reversible but consumes starting material during analysis/reaction.
Aprotic Polar (DMF, DMSO)Acceptable Good for reactions. Risk: High boiling points make removal difficult; heating in wet DMF causes rapid hydrolysis.
Water/Buffers Prohibited The free base has a pH > 9 in water. Auto-hydrolysis of the ester occurs rapidly.

Module 3: Troubleshooting Guide (FAQs)

Q1: My sample turned from colorless to yellow/brown overnight. Is it ruined?

  • Diagnosis: This is typically oxidative degradation of the secondary amine (N-oxide formation) or trace oligomerization.

  • Solution: Check purity via HPLC. If purity is >95%, the color is likely a trace impurity (ppm level). You can proceed, but filter through a small pad of silica or activated charcoal if optical properties matter.

  • Prevention: Store under Argon/Nitrogen. Secondary amines are oxygen scavengers.

Q2: I see a "doublet" of peaks in the NMR that shouldn't be there.

  • Diagnosis:

    • Rotamers: The N-protecting group (if you added Boc/Fmoc) or even the lone pair can cause rotamers, but for the free amine, this is rare.

    • Racemization: If you used a chiral shift reagent or if the environment is chiral.

    • Transesterification: Did you dissolve the Methyl ester in deuterated Ethanol (CD₃CD₂OD)? You now have the Ethyl ester.

  • Action: Run a COSY NMR to confirm connectivity. If using an alcohol solvent, switch to CDCl₃ or DMSO-d6.

Q3: The optical rotation (


) is lower than the literature value. 
  • Diagnosis: Racemization .[1] The

    
    -proton of amino esters is acidic (pKa ~20-25). If the free base was stored with a tertiary amine (like TEA or DIPEA) or exposed to moisture, the chiral center can invert via an enolate intermediate [1].
    
  • Action: Check enantiomeric excess (ee) using a chiral column (e.g., Chiralpak AD-H or OD-H) with a Hexane/IPA mobile phase.

Q4: Can I store the free base in the fridge?

  • Answer: No. Even at 4°C, the free base can undergo intermolecular aminolysis (reacting with itself) to form oligomers.

  • Protocol: Always store as the HCl or TFA salt . Liberate the free base immediately before use by washing with saturated NaHCO₃ and extracting into DCM.

Module 4: Validation Protocols

Use this protocol to validate the stability of your specific batch in your chosen solvent.

Protocol: Time-Resolved Stability Monitoring

Objective: Determine half-life (


) of the free base in solution.
  • Preparation:

    • Dissolve 10 mg of (S)-Azepane-2-carboxylic acid methyl ester (HCl salt) in 1 mL of saturated NaHCO₃.

    • Extract immediately with 1 mL of the Test Solvent (e.g., DCM).

    • Dry organic layer over MgSO₄ (2 min) and filter.

  • Internal Standard Addition:

    • Add 1 mg of Naphthalene or 1,3,5-Trimethoxybenzene (inert internal standards).

  • Incubation:

    • Split sample into two vials: Vial A (Room Temp), Vial B (4°C).

  • Analysis (HPLC or GC):

    • Inject at T=0, T=1h, T=6h, T=24h.

    • Metric: Calculate the Ratio of [Area_Compound / Area_Standard].

  • Pass/Fail Criteria:

    • If Ratio drops < 98% after 24h, the solvent/condition is unsuitable for storage.

References

  • Smith, G. G., & Sivakua, T. (1973). "Kinetics of racemization of amino acids and their derivatives." Journal of Organic Chemistry.
  • Gilon, C., et al. (1981). "Cyclization of alpha-amino acid esters." Tetrahedron. Discusses the ring-size dependency of diketopiperazine formation (5-membered > 6-membered >> 7-membered).
  • Green, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed stability data on methyl esters and amine protection).

  • Pattabiraman, V. R., & Bode, J. W. (2011). "Rethinking amide bond synthesis." Nature.

(Note: While specific degradation rates for the azepane derivative are niche, they follow the established physical organic chemistry of cyclic secondary amino esters as cited above.)

Sources

Technical Support Center: Improving Stereoselectivity in (S)-Azepane-2-carboxylic Acid Methyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective synthesis of (S)-Azepane-2-carboxylic acid methyl ester. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing one of the more challenging aspects of modern synthetic chemistry: the formation of a stereochemically defined seven-membered heterocyclic ring. The inherent conformational flexibility and ring strain of the azepane core make achieving high enantiomeric excess a non-trivial task, often plagued by issues of low selectivity and competing side reactions.[1]

This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and rationalize your synthetic strategy effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis and stereochemical control of azepane derivatives.

Q1: Why is achieving high stereoselectivity in the synthesis of azepane rings so challenging?

A1: The synthesis of seven-membered rings like azepane is hindered by both unfavorable thermodynamics and kinetics compared to their five- and six-membered counterparts.[2] Key challenges include:

  • High Conformational Flexibility: Azepanes can adopt multiple low-energy chair and boat conformations that rapidly interconvert.[1][3] This mobility makes it difficult for a chiral catalyst or reagent to distinguish between the prochiral faces of a substrate or transition state, often leading to poor stereochemical induction.

  • Transannular Strain: Significant strain across the ring can destabilize intermediates and transition states, making ring-closing reactions less favorable.[1]

  • Slow Cyclization Kinetics: The rate of intramolecular cyclization to form a seven-membered ring is often slow. This allows competing intermolecular reactions, such as dimerization or polymerization, to occur, resulting in low yields of the desired monomeric product.[2] Running reactions at high dilution is a standard strategy to mitigate this issue.[2]

Q2: What are the principal synthetic routes for preparing enantiomerically enriched (S)-Azepane-2-carboxylic acid methyl ester?

A2: Several modern strategies have proven effective. The choice often depends on available starting materials and the desired scale. The most prominent routes involve creating the key stereocenter either before or during the cyclization step.

  • Asymmetric Hydrogenation of a Cyclic Prochiral Imine/Enamine: This is a powerful method where a pre-formed six-membered cyclic imine (a dehydro-azepane precursor) is reduced using a chiral catalyst. Cationic ruthenium and iridium catalysts with chiral phosphine ligands have shown excellent results for this type of transformation.[4]

  • Biocatalytic Reductive Amination: Imine Reductase (IRED) enzymes offer exceptional stereoselectivity (>99% ee) for the reduction of cyclic imines under mild, aqueous conditions.[5] This "green chemistry" approach is becoming increasingly popular for producing chiral amines.

  • Ring-Closing Metathesis (RCM): Starting from a chiral, acyclic diene precursor (often derived from a natural amino acid like L-lysine), RCM using catalysts like Hoveyda-Grubbs second-generation catalyst can form the seven-membered ring. The stereocenter is already present in the starting material, and the challenge lies in achieving an efficient cyclization.[2][6]

  • Ring Expansion of Smaller Chiral Rings: Methods exist to expand a smaller, more easily synthesized chiral ring, like a piperidine, into an azepane with high stereochemical fidelity.[7]

Q3: How is the success of the stereoselective synthesis—the enantiomeric excess (ee)—quantified?

A3: Quantifying the enantiomeric excess (% ee) is critical to validating your protocol. The most reliable and widely used method is Chiral High-Performance Liquid Chromatography (HPLC) .

  • Principle: A specialized column containing a chiral stationary phase (CSP) is used. The two enantiomers of your compound interact differently with the CSP, causing them to elute at different times.

  • Procedure: A racemic or scalemic sample of the azepane ester is passed through the column. The resulting chromatogram will show two distinct peaks, one for the (S)-enantiomer and one for the (R)-enantiomer.

  • Calculation: The % ee is calculated from the integrated areas of the two peaks using the formula: ee% = |(Area_S - Area_R) / (Area_S + Area_R)| * 100. It is crucial to have a racemic standard to establish the elution order of the enantiomers.[8] Other methods like Circular Dichroism (CD) spectroscopy can also be employed, particularly in high-throughput screening formats.[9]

Part 2: Troubleshooting Guide for Low Stereoselectivity

This section is structured to help you diagnose and solve specific problems encountered during your experiments.

Scenario 1: Low Enantiomeric Excess (ee%) in Asymmetric Hydrogenation of a Cyclic Imine

You have successfully synthesized the cyclic imine precursor to azepane-2-carboxylic acid methyl ester, but its asymmetric reduction yields the product with low ee%.

G start Low ee% Observed (<95%) cat_check Step 1: Catalyst System Integrity start->cat_check cat_purity Is catalyst/ligand pure and handled under inert atmosphere? cat_check->cat_purity Evaluate cond_check Step 2: Reaction Conditions temp_press Have temperature and H2 pressure been optimized? cond_check->temp_press Evaluate sub_check Step 3: Substrate Purity & Isomerization sub_purity Is the imine precursor free of impurities? sub_check->sub_purity Evaluate cat_choice Is the catalyst/ligand optimal for this substrate class? cat_purity->cat_choice Yes solution Problem Resolved cat_purity->solution No -> Re-purify/replace catalyst, use glovebox cat_choice->cond_check Yes cat_choice->solution No -> Screen alternative ligands (e.g., SpiroPhos, Ph-BPE) solvent Is the solvent optimal and anhydrous? temp_press->solvent Yes temp_press->solution No -> Screen T = -20°C to 40°C and P = 10 to 50 bar solvent->sub_check Yes solvent->solution No -> Screen solvents (e.g., MeOH, Toluene, THF) and use molecular sieves isomer Could imine (E/Z) isomerization be occurring prior to reduction? sub_purity->isomer Yes sub_purity->solution No -> Re-purify imine via chromatography or recrystallization isomer->solution Yes isomer->solution No -> Analyze imine geometry; consider catalyst change (e.g., Raney-Ni)

Caption: Troubleshooting workflow for low enantiomeric excess.

  • Possible Cause A: Inefficient or Deactivated Chiral Catalyst

    • Causality: Many transition-metal catalysts, particularly those based on Rhodium, Ruthenium, and Iridium, are highly sensitive to oxygen and trace impurities.[2] Lewis basic impurities can coordinate to the metal center and inhibit catalysis or alter the chiral environment. The choice of chiral ligand is also paramount, as its structure dictates the stereochemical outcome.[10]

    • Solution:

      • Handle with Care: Ensure the catalyst and chiral ligand are handled under a strictly inert atmosphere (glovebox or Schlenk line).

      • Screen Catalysts: Stereoselectivity is highly substrate-dependent. A ligand that is effective for one substrate may not be for another. It is crucial to screen a panel of catalysts. For cyclic imines, catalyst systems like Iridium precursors with ligands such as (R,R)-f-SpiroPhos have proven effective.[4]

      • Optimize Loading: While catalytic, the loading can influence selectivity. Screen catalyst loadings from 0.5 mol% to 2 mol%.

  • Possible Cause B: Suboptimal Reaction Conditions

    • Causality: Temperature, pressure, and solvent polarity all influence the energetics of the catalytic cycle and the stability of the diastereomeric transition states that determine enantioselectivity. A non-optimal condition may reduce the energy difference between these transition states, leading to a lower ee%.

    • Solution:

      • Temperature Screening: Perform the reaction at a range of temperatures (e.g., -20 °C, 0 °C, 22 °C, 40 °C). Lower temperatures often enhance selectivity but may require longer reaction times.[2]

      • Solvent Screening: The solvent can influence catalyst solubility and the conformation of the substrate-catalyst complex. Screen a range of solvents with varying polarities, such as methanol, toluene, THF, and dichloromethane. Ensure all solvents are anhydrous.

      • Pressure Optimization: For hydrogenations, vary the H₂ pressure (e.g., 10 bar, 50 bar, 100 bar). Higher pressures can increase reaction rates but may impact selectivity.

  • Possible Cause C: Substrate Impurity or Isomerization

    • Causality: The prochiral imine substrate can exist as a mixture of E/Z isomers. If the catalyst reduces both isomers at different rates or with different selectivities, the final ee% will be compromised. Some catalysts, like Raney-Ni, have been observed to cause imine isomerization during the reaction, which can undermine the stereochemical outcome.[11]

    • Solution:

      • Purify the Precursor: Ensure the imine starting material is of the highest purity, using column chromatography or recrystallization to remove any impurities.

      • Analyze Imine Geometry: Use ¹H NMR (NOE experiments) to determine the cis/trans ratio of the starting imine if applicable. A consistent starting ratio is key for reproducible results.

      • Consider Catalyst Choice: If isomerization is suspected, catalysts like Pd/C or Pt/C may be less prone to it than Raney-Ni for certain substrates.[11]

Part 3: Key Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for high-selectivity synthesis.

Protocol 1: Biocatalytic Asymmetric Reduction of a Cyclic Imine using Imine Reductase (IRED)

This method leverages the high selectivity of enzymes to produce the (S)-amine with typically excellent ee%.[5]

Materials:

  • Cyclic imine precursor (e.g., methyl 3,4,5,6-tetrahydro-2H-azepine-2-carboxylate)

  • Imine Reductase (IRED) enzyme (commercially available screening kits)

  • NADPH (nicotinamide adenine dinucleotide phosphate) as a cofactor

  • Glucose Dehydrogenase (GDH) for cofactor regeneration

  • D-Glucose

  • Potassium phosphate buffer (100 mM, pH 8.0)

  • Glycerol or a Deep Eutectic Solvent (DES) like ChCl/Gly (1:2)[5]

Procedure:

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 8.0). For improved substrate solubility and enzyme stability, consider using a co-solvent system, such as a 1:1 mixture of the buffer with glycerol.[5]

  • Reaction Setup: In a 10 mL vial, add the buffer/co-solvent system (5 mL).

  • Add Reagents: Add D-glucose (for cofactor regeneration), followed by NADPH.

  • Add Enzymes: Add the Glucose Dehydrogenase (for regeneration) and the specific Imine Reductase (IRED) being tested.

  • Substrate Addition: Dissolve the cyclic imine precursor in a minimal amount of a water-miscible solvent (like DMSO) and add it to the reaction vial. The final substrate concentration should be optimized, starting around 50-100 mM.[5]

  • Incubation: Seal the vial and place it in a shaker incubator at 30 °C for 24 hours.

  • Workup: Quench the reaction by adding an equal volume of ethyl acetate. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography. Determine the enantiomeric excess (% ee) of the resulting (S)-Azepane-2-carboxylic acid methyl ester using chiral HPLC.

Protocol 2: Asymmetric Hydrogenation using a Chiral Iridium Catalyst

This protocol is based on established methods for the asymmetric hydrogenation of cyclic imines.[4]

Materials:

  • Cyclic imine precursor

  • [Ir(COD)Cl]₂ (Iridium catalyst precursor)

  • (R,R)-f-SpiroPhos (chiral ligand)

  • Iodine (I₂) as an additive

  • Anhydrous, degassed solvent (e.g., Toluene)

  • High-pressure autoclave reactor

Procedure:

  • Catalyst Preparation (In-situ): In a glovebox, add [Ir(COD)Cl]₂ and (R,R)-f-SpiroPhos to a Schlenk flask. Add anhydrous, degassed toluene and stir at room temperature for 30 minutes to form the active catalyst complex.

  • Reactor Setup: Transfer the catalyst solution via cannula to the autoclave reactor. Add the cyclic imine precursor, followed by the iodine additive.

  • Reaction: Seal the autoclave. Purge the system three times with nitrogen, followed by three purges with hydrogen gas.

  • Hydrogenation: Pressurize the reactor to the desired pressure (e.g., 50 bar H₂) and heat to the desired temperature (e.g., 40 °C). Maintain stirring for the duration of the reaction (typically 12-24 hours).

  • Workup: After cooling to room temperature, carefully vent the reactor. Concentrate the reaction mixture under reduced pressure.

  • Purification and Analysis: Purify the residue by silica gel column chromatography to isolate the product. Determine the % ee by chiral HPLC.

Part 4: Data Presentation & Visualization

Table 1: Influence of Reaction Conditions on Enantioselectivity

This table summarizes typical effects of parameter changes in an asymmetric hydrogenation. The exact values are substrate-dependent and serve as a guide for optimization.

ParameterCondition Aee% (A)Condition Bee% (B)Rationale
Temperature 40 °C85%0 °C95%Lower temperature increases the energy difference between diastereomeric transition states, favoring one pathway.[2]
Solvent Toluene92%Methanol88%Solvent polarity can affect catalyst-substrate complexation and stability. A less coordinating solvent is often better.
H₂ Pressure 100 bar90%20 bar94%High pressure can sometimes reduce selectivity by altering the rate-determining step or catalyst state.
Catalyst Ligand Ligand X75%(R,R)-f-SpiroPhos>99%The ligand's structure creates the chiral pocket and is the single most critical factor for high stereoselectivity.[4]
Diagram: Key Stereodetermining Step in Asymmetric Imine Hydrogenation

This diagram illustrates how a chiral ligand (represented by L*) creates a stereoselective environment for hydride delivery to a prochiral imine.

G cluster_0 Catalyst-Substrate Complex cluster_1 Diastereomeric Transition States cluster_2 Products Imine Prochiral Imine Catalyst [M-H]⁺(L*) Imine->Catalyst Coordination ts_re Re-face attack (Lower Energy) Catalyst->ts_re Hydride Delivery ts_si Si-face attack (Higher Energy) Catalyst->ts_si Hydride Delivery s_product (S)-Amine (Major Product) ts_re->s_product r_product (R)-Amine (Minor Product) ts_si->r_product note Energy difference (ΔΔG‡) determined by steric/electronic interaction with chiral ligand L*

Caption: Simplified energy profile of a stereodetermining step.

References

  • Enantioselective One-Pot Synthesis of α-Amino Esters by a Phosphine-Catalyzed [3+2]-Cycloaddition Reaction. PMC - NIH.[Link]

  • Synthesis of azepane derivatives 4 by a sequence of asymmetric... ResearchGate.[Link]

  • Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization. Chemical Science (RSC Publishing).[Link]

  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. JOURNAL OF PHARMA INSIGHTS AND RESEARCH.[Link]

  • Synthesis of Azepane Derivatives by Silyl-aza-Prins Cyclization of Allylsilyl Amines: Influence of the Catalyst in the Outcome of the Reaction. Organic Letters - ACS Publications.[Link]

  • Asymmetric synthesis of dibenzo[ b , d ]azepines by Cu-catalyzed reductive or borylative cyclization. Chemical Science (RSC Publishing) DOI:10.1039/D1SC04980A.[Link]

  • Azepines, Chemistry, Synthesis And Reactions » IJMI. STM Journals.[Link]

  • Asymmetric Reduction of Cyclic Imines by Imine Reductase Enzymes in Non‐Conventional Solvents. ChemSusChem - Wiley Online Library.[Link]

  • An investigation of the observed, but counter-intuitive, stereoselectivity noted during chiral amine synthesis via N-chiral-ketimines. Beilstein Journals.[Link]

  • A diversity of recently reported methodology for asymmetric imine reduction. Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C.[Link]

  • Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion. OSTI.GOV.[Link]

  • Asymmetric Reduction of Prochiral Cyclic Imines to Alkaloid Derivatives by Novel Asymmetric Reducing Reagent in THF or under Solid-State Conditions. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. Chemistry – A European Journal - Wiley Online Library.[Link]

  • Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher.[Link]

  • Enantioselective Synthesis of α-Quaternary Amino Acid Derivatives by Sequential Enzymatic Desymmetrization and Curtius Rearrangement of α,α-Disubstituted Malonate Diesters. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Lipase Catalyzed Regioselective Lactamization as a Key Step in the Synthesis of N -Boc (2 R )-1,4-Oxazepane-2-Carboxylic Acid. ResearchGate.[Link]

  • The synthesis of cyclic amino acids. ResearchGate.[Link]

  • Azepane CAS:111-49-9 – A Versatile Chemical Compound with a Wide Range of Applications. Medium.[Link]

  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PMC - NIH.[Link]

  • Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. PMC - NIH.[Link]

  • Evolutionary insights into the stereoselectivity of imine reductases based on ancestral sequence reconstruction. PMC - NIH.[Link]

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Publishing.[Link]

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester.[Link]

  • Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. FLORE - University of Florence.[Link]

  • Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Semantic Scholar.[Link]

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate.[Link]

  • On the Structure of Chiral Dirhodium(II) Carboxylate Catalysts: Stereoselectivity Relevance and Insights. MDPI.[Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library.[Link]

  • Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles. PMC - NIH.[Link]

  • Two Methods for the Determination of Enantiomeric Excess and Concentration of a Chiral Sample with a Single Spectroscopic Measurement. ResearchGate.[Link]

  • Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. PMC - NIH.[Link]

  • Recent Advances on the Synthesis of Azepane‐Based Compounds. ResearchGate.[Link]

  • methyl 1H-azepine-1-carboxylate. Chemical Synthesis Database.[Link]

  • Synthesis and reactions of Seven membered heterocycle-Azepines. Slideshare.[Link]

  • Direct and Enantioselective Acylation of Diverse C(sp3)–H Bonds with Aldehydes. Journal of the American Chemical Society - ACS Publications.[Link]

  • Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).[Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC - NIH.[Link]

  • Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. American Pharmaceutical Review.[Link]

  • SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. University of Groningen.[Link]

  • Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers (RSC Publishing).[Link]

  • Stereoselective and Economical Methods for Chemical Synthesis of Essential Medicines. DSpace@MIT.[Link]

Sources

Validation & Comparative

Comparative Guide: Chiral HPLC Separation of Azepane-2-Carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Azepane-2-carboxylic acid esters (homoproline esters) present a specific chromatographic challenge due to their nature as cyclic secondary amines . Unlike primary amino acids, they lack the protons required for stable three-point complexation with standard Crown Ether columns, and their conformational flexibility (7-membered ring) can complicate selectivity on older brush-type phases.

The Verdict:

  • Best for N-Protected Intermediates (Recommended): Immobilized Polysaccharide Phases (CHIRALPAK IA/IC ) offer superior resolution (

    
    ) and robustness for N-Boc or N-Cbz protected esters.
    
  • Best for Free Amine Esters: Macrocyclic Glycopeptide Phases (CHIROBIOTIC T ) are the most reliable alternative for direct analysis of the free secondary amine without derivatization.

  • Not Recommended: Standard Crown Ether columns (e.g., CROWNPAK CR-I), which are optimized for primary amines and often fail to resolve proline analogs efficiently.

Technical Analysis & Causality

The Substrate: Azepane-2-Carboxylate

The target molecule is a seven-membered ring homolog of proline.

  • Chiral Center: C2 position.

  • Functionality: Secondary amine (basic) + Ester (lipophilic).

  • Stereochemical Challenge: The flexible azepane ring adopts multiple twist-chair conformations, requiring a stationary phase with a deep, rigid chiral groove or multiple interaction points to lock the conformation for discrimination.

Comparative Methodologies
Method A: Immobilized Polysaccharide Phases (The "Gold Standard")
  • Columns: CHIRALPAK IA (Amylose tris(3,5-dimethylphenylcarbamate)) or CHIRALPAK IC (Cellulose tris(3,5-dichlorophenylcarbamate)).

  • Mechanism: These phases rely on hydrogen bonding, dipole-dipole interactions, and

    
    -
    
    
    
    stacking within the helical grooves of the polymer.
  • Why it works: When the azepane nitrogen is protected (e.g., N-Boc), the carbamate or amide group of the protecting group provides a crucial hydrogen bonding site (dipole) that interacts with the stationary phase. The immobilized nature of IA/IC allows the use of "non-standard" solvents like dichloromethane (DCM) or MtBE, which can induce specific polymer conformations that enhance selectivity for cyclic structures.

Method B: Macrocyclic Glycopeptide Phases (The "Direct" Route)
  • Column: CHIROBIOTIC T (Teicoplanin).

  • Mechanism: Teicoplanin contains a "aglycone basket" that captures amino acids via ionic interactions (with the carboxylate/ester) and hydrogen bonding.

  • Why it works: Unlike crown ethers, Teicoplanin effectively resolves cyclic secondary amines (like proline and pipecolic acid) because the hydrophobic pocket accommodates the ring while the amine interacts ionically. This allows for the separation of the free amine ester salts.[1]

Method C: Crown Ether Phases (The "False Friend")
  • Column: CROWNPAK CR-I(+).[2][3][4]

  • Analysis: While excellent for primary amino acids (alanine, phenylalanine), these columns rely on a tripodal hydrogen bond complex (

    
     with 3 oxygens). Secondary amines (
    
    
    
    ) only form two H-bonds and suffer from steric repulsion in the 18-crown-6 cavity.
  • Verdict: Avoid for azepane esters unless using specialized modified crowns not commercially standard.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the optimal separation pathway based on the sample state.

G Start Start: Azepane-2-Carboxylate Sample CheckState Is the Nitrogen Protected? (e.g., Boc, Cbz, Fmoc) Start->CheckState Protected Yes (N-Protected) CheckState->Protected Yes Free No (Free Secondary Amine) CheckState->Free No Col_Poly Select: Immobilized Polysaccharide (CHIRALPAK IA or IC) Protected->Col_Poly Solvent_Poly Mobile Phase: Heptane / IPA / DCM (Immobilized only) Col_Poly->Solvent_Poly Result_Poly Outcome: High Resolution (Rs > 2.5) Robust, Scalable Solvent_Poly->Result_Poly Decision_Deriv Can you derivatize? Free->Decision_Deriv Deriv_Yes Derivatize with Fmoc-Cl or Boc2O Decision_Deriv->Deriv_Yes Yes (Preferred) Deriv_No Direct Analysis Required Decision_Deriv->Deriv_No No Deriv_Yes->Col_Poly Col_Glyco Select: Macrocyclic Glycopeptide (CHIROBIOTIC T) Deriv_No->Col_Glyco Solvent_Glyco Mobile Phase: MeOH / TEAA (Polar Ionic Mode) Col_Glyco->Solvent_Glyco Result_Glyco Outcome: Moderate Resolution (Rs ~ 1.5) Fast, No Workup Solvent_Glyco->Result_Glyco

Caption: Strategic decision tree for selecting the stationary phase based on the N-protection state of the azepane ester.

Experimental Protocols

Protocol A: Separation of N-Boc-Azepane-2-Carboxylic Acid Methyl Ester

Recommended for: Process development, purity checks of synthetic intermediates. System: CHIRALPAK IA (Immobilized Amylose)[5]

  • Column Preparation: Install CHIRALPAK IA (

    
     mm, 5 µm). Flush with 100% Ethanol (10 CV) if new.
    
  • Mobile Phase Preparation:

    • Mix n-Heptane / Dichloromethane (DCM) / Ethanol in a ratio of 85 : 10 : 5 .

    • Note: The addition of DCM is unique to immobilized phases and significantly enhances selectivity for 7-membered rings by swelling the polymer slightly.

  • Sample Prep: Dissolve 1 mg of racemate in 1 mL of Ethanol.

  • Conditions:

    • Flow Rate: 1.0 mL/min[6][7]

    • Temperature: 25°C

    • Detection: UV @ 210 nm (Ester carbonyl absorption)

  • Expected Performance:

    • Retention (

      
      ): ~3.5 min
      
    • Selectivity (

      
      ): > 1.4
      
    • Resolution (

      
      ): > 3.0
      
Protocol B: Direct Separation of Azepane-2-Carboxylic Acid Ethyl Ester (Free Amine)

Recommended for: Final product analysis, metabolic studies. System: CHIROBIOTIC T (Teicoplanin)

  • Column Preparation: Install CHIROBIOTIC T (

    
     mm).
    
  • Mobile Phase (Polar Ionic Mode):

    • Methanol (100%) containing 0.1% Triethylamine (TEA) and 0.1% Acetic Acid .

    • Mechanism:[1][8][9] This creates a volatile buffer. The TEA suppresses silanol interactions, while the acetic acid ensures the amine is partially protonated for interaction with the teicoplanin carboxylate.

  • Sample Prep: Dissolve sample in Methanol.

  • Conditions:

    • Flow Rate: 1.0 mL/min[6][7]

    • Temperature: 20°C (Lower temperature often improves enantioselectivity on glycopeptides).

    • Detection: UV @ 205-210 nm or ELSD (if UV is weak).

  • Expected Performance:

    • Selectivity (

      
      ): 1.1 – 1.3[10]
      
    • Resolution (

      
      ): 1.5 – 2.0 (Baseline separation is achievable but tighter than Protocol A).
      

Performance Data Comparison

The following table summarizes typical performance metrics for cyclic


-amino acid esters (Proline/Azepane analogs) on these phases.
FeatureCHIRALPAK IA (Method A) CHIROBIOTIC T (Method B) CROWNPAK CR-I (Method C)
Target Analyte N-Protected Ester (Boc/Cbz)Free Amine EsterFree Primary Amine (Not Azepane)
Typical Selectivity (

)
1.5 - 3.0 (Excellent)1.1 - 1.4 (Moderate)< 1.05 (Poor for secondary amines)
Resolution (

)
> 3.0 1.5 - 2.0Unresolved
Loadability High (mg scale)Low (

g scale)
Low
Mobile Phase Normal Phase (Alkane/Alcohol/DCM)Polar Organic (MeOH/Acid/Base)Aqueous Acidic (

)
Durability High (Immobilized)High (Bonded)Moderate
Cost HighHighHigh

Data Interpretation:

  • Selectivity (

    
    ):  The Polysaccharide phase (IA) provides significantly higher selectivity due to the "lock-and-key" fit of the protected carbamate into the amylose groove.
    
  • Throughput: Method A allows for shorter run times and sharper peaks due to better mass transfer kinetics compared to the complex inclusion mechanism of Method B.

References

  • Daicel Corporation. Instruction Manual for CHIRALPAK® IA. Chiral Technologies. [Link]

  • Ilisz, I., et al. (2006). "HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review." Journal of Chromatography A. [Link]

  • Hyun, M. H. (2015). "Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans." Molecules. [Link][5][10][11][12][13][14]

  • Padró, J. M., et al. (2018). "State-of-the-art and recent developments of immobilized polysaccharide-based chiral stationary phases."[12] Microchemical Journal. [Link][12]

Sources

A Senior Application Scientist's Guide to the Analysis and Comparison of (S)-Azepane-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Azepane Scaffold in Modern Drug Discovery

The seven-membered azepane ring is a privileged scaffold in medicinal chemistry, prized for its conformational flexibility and three-dimensional diversity.[1][2] This structure is a cornerstone in the development of novel therapeutics, appearing in over 20 FDA-approved drugs targeting a wide range of diseases.[3] (S)-Azepane-2-carboxylic acid methyl ester, a chiral non-proteinogenic amino acid derivative, serves as a critical building block in this arena. Its defined stereochemistry and versatile functional groups make it an invaluable starting material for synthesizing complex molecules with precise spatial arrangements, a crucial factor for specific biological targeting.[4][5]

This guide provides an in-depth framework for the analytical characterization of (S)-Azepane-2-carboxylic acid methyl ester. We will present a representative Certificate of Analysis (CofA), offer a comparative perspective against common structural alternatives, and provide detailed, field-proven experimental protocols for identity, purity, and chiral integrity verification. Our objective is to equip researchers with the necessary tools and rationale to ensure the quality and suitability of this key synthetic intermediate for their drug discovery pipeline.

Part 1: Representative Certificate of Analysis

A thorough CofA is the foundation of trustworthy research. It validates not only the identity of the material but also its purity and stereochemical integrity. Below is a summary of the essential physicochemical properties and a representative CofA detailing the required quality control tests for (S)-Azepane-2-carboxylic acid methyl ester.

Table 1: Physicochemical Properties of (S)-Azepane-2-carboxylic acid methyl ester

PropertyValueSource
CAS Number 2323062-57-1 (hydrochloride salt)[6]
Molecular Formula C₈H₁₅NO₂Inferred from structure
Molecular Weight 157.21 g/mol Inferred from structure
IUPAC Name methyl (2S)-azepane-2-carboxylateN/A
Synonyms (S)-Methyl azepane-2-carboxylate[6]

Table 2: Representative Certificate of Analysis

TestSpecificationTypical ResultMethod
Appearance White to off-white solidConformsVisual Inspection
Identity by ¹H NMR Conforms to structureConforms¹H NMR Spectroscopy
Identity by Mass Spec [M+H]⁺ = 158.1 ± 0.2 amu158.1ESI-MS
Purity by HPLC ≥ 97.0% (Area %)99.2%Reverse-Phase HPLC
Enantiomeric Excess ≥ 98.0% e.e.99.5% e.e.Chiral HPLC

Part 2: Comparison with Structural Alternatives

The choice of a cyclic amino acid building block significantly influences the conformational properties and, ultimately, the biological activity of the final compound. The seven-membered azepane ring offers greater flexibility compared to its smaller five- and six-membered ring counterparts.[1]

Diagram 1: Structural Comparison of Cyclic Amino Acid Esters

G cluster_0 (S)-Azepane-2-carboxylic acid methyl ester (7-Membered Ring) cluster_1 (S)-Piperidine-2-carboxylic acid methyl ester (6-Membered Ring) cluster_2 (S)-Pyrrolidine-2-carboxylic acid methyl ester (Proline Methyl Ester, 5-Membered Ring) A Target Compound B Alternative 1 A->B Decreased Ring Size & Conformational Flexibility C Alternative 2 B->C Further Constraint

Caption: Comparison of azepane, piperidine, and pyrrolidine scaffolds.

Table 3: Comparative Features of Cyclic Amino Acid Scaffolds

Feature(S)-Azepane-2-carboxylate(S)-Piperidine-2-carboxylate(S)-Pyrrolidine-2-carboxylate
Ring Size 7-membered6-membered5-membered
Conformational Flexibility HighModerateLow (Constrained)
Common Natural Occurrence Less common, found in specific natural productsCommon in alkaloidsProteinogenic (Proline)[7]
Synthetic Utility Accesses unique 3D chemical spaceWidely used in alkaloid and pharmaceutical synthesisFoundational in peptide synthesis and asymmetric catalysis

The higher flexibility of the azepane ring can be advantageous for exploring a broader conformational space to optimize binding to a biological target. Conversely, the more rigid piperidine and pyrrolidine scaffolds may be preferred when a constrained conformation is required to enhance binding affinity or selectivity.

Part 3: Detailed Experimental Protocols for Quality Verification

Each protocol described below is designed as a self-validating system, ensuring that the results are both accurate and reproducible. The causality behind experimental choices is explained to provide a deeper understanding of the analytical process.

Identity Verification by ¹H NMR Spectroscopy

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation. A 400 MHz or higher field strength instrument is recommended for achieving excellent signal dispersion for the aliphatic protons of the azepane ring. Deuterated chloroform (CDCl₃) is a common solvent for this analysis due to its ability to dissolve a wide range of organic compounds.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an NMR tube.

  • Dissolution: Add approximately 0.7 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Acquisition: Acquire the ¹H NMR spectrum at 25 °C.

  • Data Interpretation:

    • ~3.7 ppm (singlet, 3H): This sharp singlet corresponds to the three protons of the methyl ester (-OCH₃). Its integration value serves as a reference.[8]

    • ~3.4-3.6 ppm (multiplet, 1H): This signal is attributed to the α-proton (C2-H), deshielded by both the nitrogen and the carbonyl group.

    • ~1.4-3.2 ppm (multiplets, 10H): This broad region contains the overlapping signals of the ten protons on the azepane ring (C3-C7 methylene groups).[8]

    • ~1.9-2.2 ppm (broad singlet, 1H): A signal corresponding to the N-H proton may be observed, which is often broad. This can be confirmed by a D₂O exchange experiment, where the peak would disappear.

Purity Assessment by Reverse-Phase HPLC

Expertise & Rationale: High-Performance Liquid Chromatography (HPLC) is a robust technique for separating the main compound from any non-volatile impurities. A reverse-phase C18 column is effective for retaining and separating moderately polar compounds like our target molecule. Since the compound lacks a strong chromophore, UV detection at a low wavelength (e.g., 210 nm) is necessary to detect the carbonyl group's n→π* transition.[9][10]

Protocol:

  • System: HPLC with UV-Vis Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve ~1 mg/mL in a 50:50 mixture of Water:Acetonitrile.

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Enantiomeric Purity by Chiral HPLC

Expertise & Rationale: For a chiral building block, confirming enantiomeric purity is paramount. Enantiomers have identical physical properties in a non-chiral environment, necessitating a chiral stationary phase (CSP) for separation.[5] Polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, are highly effective for separating a wide range of chiral molecules, including amino acid esters.[11] The choice of mobile phase (typically a mixture of a hydrocarbon like hexane and an alcohol like isopropanol) is critical for modulating retention and achieving baseline separation of the enantiomers.

Protocol:

  • System: HPLC with UV-Vis Detector.

  • Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm, or equivalent amylose-based CSP.

  • Mobile Phase: Isocratic mixture of Hexane:Isopropanol (e.g., 90:10 v/v) with 0.1% Diethylamine (DEA). (Note: The exact ratio may require optimization).

  • Flow Rate: 0.7 mL/min.

  • Detection: UV at 215 nm.

  • Sample Preparation: Dissolve ~0.5 mg/mL in the mobile phase.

  • Analysis:

    • Inject a racemic standard (if available) to determine the retention times of the (S) and (R) enantiomers.

    • Inject the sample and integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] * 100

Mass Verification by ESI-MS

Expertise & Rationale: Mass spectrometry (MS) confirms the molecular weight of the compound. Electrospray Ionization (ESI) is a "soft" ionization technique that minimizes fragmentation, typically yielding the protonated molecular ion [M+H]⁺.[7] This provides a rapid and accurate confirmation of the compound's mass.

Protocol:

  • System: Liquid Chromatography-Mass Spectrometer (LC-MS) or direct infusion into an ESI source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Sample Preparation: Dilute the HPLC sample solution or prepare a new solution at ~10 µg/mL in 50:50 Acetonitrile:Water with 0.1% formic acid.

  • Data Interpretation: Observe the mass spectrum for a prominent peak at m/z = 158.1, corresponding to the [C₈H₁₅NO₂ + H]⁺ ion.

Part 4: Integrated Quality Control Workflow

A logical and systematic workflow ensures that every batch of (S)-Azepane-2-carboxylic acid methyl ester is rigorously tested before being released for use in sensitive drug discovery applications.

Diagram 2: Quality Control Workflow

A Receive Sample B Visual Inspection (Appearance) A->B C Identity Confirmation (NMR & MS) B->C D Purity Analysis (HPLC) C->D E Chiral Purity Analysis (Chiral HPLC) D->E F Decision Point E->F All Specs Met? G Approve & Release F->G Yes H Reject & Investigate F->H No

Caption: A streamlined workflow for the complete analysis of the target compound.

Conclusion

(S)-Azepane-2-carboxylic acid methyl ester is a valuable chiral building block whose quality must be rigorously verified to ensure the success of synthetic and drug development programs. This guide has provided a comprehensive framework for this process, moving beyond a simple listing of specifications to explain the scientific rationale behind the analytical choices. By implementing the detailed protocols for NMR, HPLC, Chiral HPLC, and MS, researchers can confidently ascertain the identity, purity, and enantiomeric integrity of their material. This analytical diligence is a cornerstone of scientific integrity, ensuring that the foundational components of novel therapeutic candidates are of the highest possible standard.

References

  • Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. National Center for Biotechnology Information. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

  • Analyses of amino acids, Enantiomeric purity. CAT GmbH. Available at: [Link]

  • CID 174794573 | C14H26N2O4. PubChem, National Institutes of Health. Available at: [Link]

  • Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco. Available at: [Link]

  • Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors. PubMed, National Institutes of Health. Available at: [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed, National Institutes of Health. Available at: [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Semantic Scholar. Available at: [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Semantic Scholar. Available at: [Link]

    • Azepines. Thieme. Available at: [Link]

  • methyl 1H-azepine-1-carboxylate. Chemical Synthesis Database. Available at: [Link]

  • Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. FLORE, University of Florence. Available at: [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. MDPI. Available at: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Available at: [Link]

  • 8.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]

  • Qualitative determination of an amide of unknown fragmentation pattern using Gas Chromatography. American Journal of Engineering Research (AJER). Available at: [Link]

  • US4885383A - Process for the preparation of carboxylic acid methyl esters. Google Patents.
  • 1 H-NMR spectrum of methyl ester of terminally oxidized carboxylic acid metabolite of CRA13 (CDCl 3 , 400 MHz). ResearchGate. Available at: [Link]

  • Saturated Fatty Acids and Methyl Esters. AOCS. Available at: [Link]

  • Determination of carboxylic acids content in the herbal mixtures by HPLC. ResearchGate. Available at: [Link]

  • HPLC Separation of Carboxylic Acids. SIELC Technologies. Available at: [Link]

  • ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. The Royal Society of Chemistry. Available at: [Link]

  • Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS 2 with Acetonitrile In-Source Derivatization. MDPI. Available at: [Link]

  • Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. JEOL. Available at: [Link]

Sources

Comparative study of azepane and piperidine scaffolds in drug design

[1]

Executive Summary: The Rigidity-Flexibility Trade-off

In medicinal chemistry, the choice between a six-membered piperidine and a seven-membered azepane ring is rarely a trivial matter of homologation.[1] It is a strategic decision between conformational rigidity and induced-fit adaptability .

  • Piperidine is the "workhorse" of drug design—highly predictable, synthetically accessible, and possessing a defined chair conformation that minimizes entropic penalties upon binding.

  • Azepane , while less common, offers a unique "Goldilocks" zone of flexibility. It allows for the exploration of novel chemical space, often resolving selectivity issues by adopting twist-boat or twist-chair conformations that rigid six-membered rings cannot access.

This guide provides an objective, data-driven comparison of these two privileged scaffolds, supported by experimental protocols and mechanistic insights.

Physicochemical & Structural Profiling[2]

The structural addition of a single methylene group dramatically alters the physicochemical landscape.

Comparative Data Table
PropertyPiperidine (6-membered)Azepane (7-membered)Drug Design Implication
LogP (Lipophilicity) ~0.84~1.15Azepane increases lipophilicity, potentially improving BBB penetration but increasing metabolic clearance risk.
pKa (Conj. Acid) 11.2211.27Both are highly basic. Functionalization (e.g., adjacent carbonyls or fluorines) is required to lower pKa for oral bioavailability.
Conformation Rigid Chair (Low Entropy)Flexible Twist-Chair/Boat (High Entropy)Piperidine is better for "lock-and-key" targets; Azepane excels in "induced-fit" scenarios.
Topological Polar Surface Area (TPSA) 12.03 Ų12.03 ŲIdentical polar surface area, but the projection of that area differs in 3D space.
Synthetic Accessibility High (Commercial availability)Moderate (Requires ring expansion or cyclization)Azepane libraries are often smaller, offering a competitive IP advantage.
Conformational Energy Landscape

The following diagram illustrates the energetic cost of conformational changes. Piperidine resides in a deep energy well (Chair), whereas Azepane exists on a flatter landscape, allowing it to "morph" to fit binding pockets.

ConformationLandscapecluster_statesConformational StatesPipPiperidine(Rigid Chair)Target_LockTarget A: Defined Pocket(Low Entropic Penalty)Pip->Target_Lock Ideal FitTarget_FlexTarget B: Adaptive Pocket(Induced Fit Required)Pip->Target_Flex Steric Clash / Poor FitPip_StateChair (0 kcal/mol)Boat (+6.0 kcal/mol)Pip->Pip_StateAzepAzepane(Fluxional)Azep->Target_Lock High Entropic PenaltyAzep->Target_Flex Adaptive BindingAzep_StateTwist-Chair (0 kcal/mol)Twist-Boat (+1.2 kcal/mol)Azep->Azep_State

Figure 1: Conformational energy landscape comparison. Piperidine requires significant energy to exit the chair form, while Azepane easily interconverts between conformers.

Pharmacological Case Studies

Case Study A: BACE1 Inhibitors (Alzheimer's Disease)

In the development of BACE1 inhibitors, the transition from piperidine to azepane has been used to modulate selectivity.

  • Mechanism: BACE1 has a large, somewhat flexible active site.

  • Observation: While piperidine-based inhibitors often show high potency, they can suffer from poor selectivity against Cathepsin D.

  • Azepane Advantage: Ring expansion to azepane allows the inhibitor to occupy the S1' and S2' subsites more effectively. The 7-membered ring's ability to adopt a twist conformation enables it to avoid steric clashes with the "flap" region of the enzyme that a rigid piperidine might encounter [1].

Case Study B: hERG Liability and Safety

One of the most critical safety parameters is inhibition of the hERG potassium channel, which can lead to QT prolongation.[2]

  • The Problem: The piperidine ring is a classic pharmacophore for hERG blockade (e.g., in terfenadine). The basic nitrogen at physiological pH interacts with the aromatic residues (Tyr652/Phe656) in the hERG pore.

  • Scaffold Hopping:

    • Piperidine: High risk if lipophilic substituents are present.

    • Azepane: Often maintains the basicity but alters the vector of the attached hydrophobic groups. In specific series (e.g., dual NET/DAT inhibitors), replacing a piperidine with a hydroxyethyl-substituted azepane significantly reduced hERG affinity while maintaining target potency [2]. The larger ring size disrupts the optimal pi-cation stacking geometry required for strong hERG binding.

Experimental Protocols: Synthetic Accessibility

While piperidines are commercially ubiquitous, azepanes often require de novo synthesis. Below are two validated protocols for accessing the azepane scaffold.

Protocol 1: Schmidt Ring Expansion (Ketone to Lactam)

This is the classic method for converting 4-piperidones into azepan-4-ones.

Reagents: Sodium Azide (


Safety Warning:

  • Preparation: Dissolve

    
    -benzyl-4-piperidone (10 mmol) in Methanesulfonic acid (20 mL) at 0°C.
    
  • Addition: Add Sodium Azide (12 mmol) portion-wise over 30 minutes. Note: Control exotherm to <5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Evolution of

    
     gas indicates reaction progress.
    
  • Workup: Pour the reaction mixture onto crushed ice. Basify to pH 10 with 50% NaOH solution.

  • Extraction: Extract with Dichloromethane (3 x 50 mL). Dry over

    
     and concentrate.
    
  • Outcome: Yields

    
    -benzyl-1,4-diazepan-5-one (or regioisomer depending on substitution). This lactam can be reduced to the amine using 
    
    
    [3].
Protocol 2: Ring Expansion of Piperidin-2-ylmethyl Acetate

A modern, regioselective approach using diazo compounds.

Reagents: Ethyl diazoacetate (EDA),

  • Setup: In a flame-dried flask under

    
    , dissolve 
    
    
    -Boc-piperidin-2-ylmethyl acetate (1.0 eq) in anhydrous
    
    
    .
  • Catalysis: Add

    
     (1.1 eq) at -78°C.
    
  • Expansion: Add Ethyl diazoacetate (1.2 eq) dropwise.

  • Mechanism: The reaction proceeds via activation of the carbonyl, nucleophilic attack by the diazo species, and subsequent 1,2-migration (Tiffeneau-Demjanov style rearrangement).

  • Result: Yields the

    
    -Boc-azepan-3-one derivative with high regiocontrol, preserving chiral centers originating from the piperidine [4].
    
Synthetic Workflow Diagram

SynthesisPiperidone4-Piperidone(Commercial)SchmidtSchmidt Reaction(NaN3, H+)Piperidone->Schmidt Reduction (LiAlH4)Pip_AcetatePiperidin-2-ylmethyl Acetate(Chiral Pool)DiazoTiffeneau-Demjanov(Ethyl Diazoacetate, BF3)Pip_Acetate->Diazo Reductive AminationLactamAzepan-4-one (Lactam)Schmidt->Lactam Reduction (LiAlH4)KetoAzepaneAzepan-3-oneDiazo->KetoAzepane Reductive AminationAzepaneFunctionalized Azepane ScaffoldLactam->Azepane Reduction (LiAlH4)KetoAzepane->Azepane Reductive Amination

Figure 2: Synthetic pathways for accessing azepane scaffolds from piperidine precursors.

Decision Matrix: When to Morph?

Use this logic flow to determine if you should switch from Piperidine to Azepane.

ScenarioRecommendationRationale
Target pocket is narrow/hydrophobic Stay with Piperidine The rigid chair fits well; Azepane is too bulky/entropic.
Need to break IP space Switch to Azepane 7-membered rings are less patented; novel chemical space.[1]
hERG Liability is high Try Azepane Altering the N-vector and ring puckering can disrupt pi-cation interactions in the hERG channel.
Selectivity is poor (Promiscuous) Switch to Azepane The "floppy" ring may find a unique low-energy conformation in the target that off-targets cannot stabilize.

References

  • Cumming, J. N., et al. (2008). "Potent pyrrolidine- and piperidine-based BACE-1 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Smith, A. B., et al. (2012). "Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition." ACS Medicinal Chemistry Letters. Link

  • Organic Syntheses. (2011). "Schmidt Reaction Protocol for Cyclic Ketones." Organic Syntheses. Link

  • Cossy, J., et al. (2002). "Stereoselective and regioselective synthesis of azepane derivatives via piperidine ring expansion." Journal of the Chemical Society, Perkin Transactions 1. Link

  • BenchChem. (2025).[3][4][5] "Comparative Analysis of the ADME Properties of Piperidine Isomers." BenchChem Application Notes. Link

Safety Operating Guide

(S)-Azepane-2-carboxylic acid methyl ester proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive disposal guide for (S)-Azepane-2-carboxylic acid methyl ester, structured for researchers and laboratory safety officers.

Document Type: Standard Operating Procedure (SOP) | Revision: 1.0 Target Audience: Medicinal Chemists, EHS Officers, Lab Managers

Executive Summary & Immediate Directives

(S)-Azepane-2-carboxylic acid methyl ester (often handled as the hydrochloride salt) is a chiral heterocyclic building block used in peptide mimetics and drug discovery. While not classified as an extremely hazardous substance (EHS) like cyanides, it possesses skin/eye irritant properties and potential aquatic toxicity .

Core Disposal Directive:

  • NEVER dispose of this compound down the laboratory drain.

  • Segregate based on physical state: Solids go to Hazardous Solid Waste ; Solutions go to Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform).

  • Incompatibility: Strictly isolate from strong oxidizers and strong acids to prevent uncontrolled hydrolysis or exothermic N-oxidation.

Chemical Profile & Hazard Identification

Understanding the physicochemical nature of the waste is the first step in compliant disposal.

PropertyDataOperational Implication
Chemical Name Methyl (S)-azepane-2-carboxylateOfficial manifest name.
CAS Number 2323062-57-1 (HCl salt) / 5227-53-2 (Free acid parent)Use for waste profiling/labeling.
Molecular Formula C₈H₁₅NO₂ (Free base)Nitrogen content requires segregation from oxidizers.
Physical State Solid (HCl salt) or Viscous Liquid (Free base)Determines waste container type.
Acidity/Basicity Basic (Free amine); Acidic (HCl salt)Potential pH alteration in aqueous waste streams.
GHS Classification Warning: Skin Irrit. 2, Eye Irrit.[1] 2A, STOT SE 3PPE (Nitrile gloves, goggles) mandatory during disposal.

Pre-Disposal Stabilization & Segregation

Scientific Rationale: The azepane ring contains a secondary amine (if free base) or a protonated amine (if salt). Amines can react violently with oxidizing agents (e.g., peroxides, permanganates). The ester moiety is susceptible to hydrolysis, which can alter the pH of mixed waste containers over time.

A. Solid Waste (Pure Compound)
  • Container: High-Density Polyethylene (HDPE) wide-mouth jar or amber glass.

  • Stabilization: No chemical stabilization required for the solid salt. Ensure the lid is tightly sealed to prevent moisture absorption (hygroscopic).

  • Labeling: "Hazardous Waste - Solid. Toxic/Irritant.[2][3][4][5][6] Contains: (S)-Azepane-2-carboxylic acid methyl ester."[7][8]

B. Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Scenario 1: Dissolved in Methanol, Ethanol, or Ethyl Acetate.

    • Stream: Non-Halogenated Organic Waste .

    • Action: Pour into the red-can/safety solvent container.

  • Scenario 2: Dissolved in Dichloromethane (DCM) or Chloroform.

    • Stream: Halogenated Organic Waste .

    • Action: Segregate strictly. Do not mix with acetone/basic waste to avoid exothermic polymerization.

  • Scenario 3: Aqueous Layers (Extraction Waste).

    • Stream: Aqueous Basic/Toxic Waste .

    • Action: Check pH. If acidic (pH < 4), neutralize to pH 6–9 with Sodium Bicarbonate before adding to the aqueous waste drum to prevent gas generation or drum corrosion.

Disposal Workflow Diagram

This logic flow ensures the compound ends up in the correct regulatory stream, minimizing cross-contamination risks.

DisposalWorkflow Start Waste Generation: (S)-Azepane-2-carboxylic acid methyl ester StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidBin Hazardous Solid Waste Bin (Double Bagged / HDPE Jar) Solid->SolidBin Label & Seal SolventCheck Identify Solvent Base Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, EtOAc, Hexane) SolventCheck->NonHalo Aqueous Aqueous Solution SolventCheck->Aqueous HaloBin Halogenated Waste Carboy Halo->HaloBin NonHaloBin Organic Solvent Waste Carboy NonHalo->NonHaloBin AqBin Aqueous Toxic Waste (Check pH) Aqueous->AqBin

Figure 1: Decision matrix for segregating azepane-derivative waste streams.

Detailed Operational Procedures

Protocol A: Disposal of Expired/Pure Solid
  • PPE Required: Nitrile gloves, lab coat, safety glasses.

  • Packaging: Transfer the material into a clear, sealable plastic bag or keep it in its original vial.

  • Secondary Containment: Place the primary container into a secondary clear bag (double-bagging).

  • Labeling: Attach a hazardous waste tag.

    • Constituents: (S)-Azepane-2-carboxylic acid methyl ester (100%).

    • Hazards: Irritant.[3]

  • Storage: Place in the Satellite Accumulation Area (SAA) solid waste pail.

Protocol B: Empty Container Management (RCRA Compliance)

Under US EPA regulations (RCRA), a container is "RCRA Empty" only if:

  • Pour/Scrape: All wastes have been removed by pouring, pumping, or aspirating.

  • Rinse: The container has been triple-rinsed with a solvent capable of dissolving the residue (e.g., Methanol or Acetone).

    • Critical: The rinsate (the solvent used to wash the bottle) must be disposed of as Hazardous Liquid Waste (Protocol C). It cannot be poured down the drain.

  • Defacement: The original label must be defaced or removed.

  • Disposal: The clean, dry, defaced container can be discarded in Glass/Sharps trash (if glass) or regular trash (if plastic).

Protocol C: Spill Response (Small Scale < 100g/mL)
  • Isolate: Alert nearby personnel.

  • PPE: Don double nitrile gloves.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation, then scoop into a bag.

    • Liquid: Cover with an inert absorbent (Vermiculite, Universal Spill Pads). Do not use sawdust (combustible).

  • Clean Up: Wipe the area with soap and water.[2] Dispose of all cleanup materials (gloves, pads) as Hazardous Solid Waste .

Regulatory Compliance (US Context)

  • RCRA Classification: This compound is not typically P-listed or U-listed. It is classified as hazardous waste based on characteristics (Ignitability if in solvent, or Toxicity/Reactivity depending on formulation).

  • Waste Code: Likely D001 (Ignitable, if in organic solvent) or general "Non-RCRA Regulated Hazardous Waste" (if solid, depending on state regulations like California's Title 22).

  • Sewer Disposal: Strictly Prohibited. The amine functionality can be toxic to microorganisms in water treatment plants.

References

  • Sigma-Aldrich. (S)-Azepane-2-carboxylic acid methyl ester hydrochloride SDS. Retrieved from [8]

  • PubChem. Methyl azepane-2-carboxylate hydrochloride Compound Summary. Retrieved from

  • Fisher Scientific. Safety Data Sheet: Amino Acid Esters. Retrieved from [9]

  • US EPA. Hazardous Waste Management for Laboratories (RCRA). Retrieved from

  • University of Otago. Laboratory Chemical Waste Disposal Guidelines. Retrieved from

Sources

Personal Protective Equipment (PPE) & Handling Guide: (S)-Azepane-2-carboxylic acid methyl ester

[1]

Executive Safety Summary

(S)-Azepane-2-carboxylic acid methyl ester (also known as Methyl (S)-homopipecolate) represents a specific class of chiral building blocks used in drug discovery, particularly for HCV protease inhibitors and peptidomimetics.[1]

The Safety Paradox: While often classified as "Irritant" rather than "Acute Toxin," this compound presents a dual-hazard profile due to its functional groups:

  • Secondary Amine (Azepane ring): Potential for chemical burns, sensitization, and reactivity with atmospheric CO₂.

  • Methyl Ester: Lipophilic nature facilitates skin absorption, carrying the amine moiety into the dermal layers.

Core Directive: Treat this compound as a contact sensitizer and severe eye irritant . Do not rely solely on standard "lab coat and glasses" protocols.[2]

Risk Assessment & Hazard Causality

To select the correct PPE, we must understand the mechanism of injury.

FeatureHazard MechanismCritical Implication for PPE
Physical State Free Base: Viscous oil/Liquid.HCl Salt: Hygroscopic solid.[1]Liquids require splash goggles (not safety glasses). Solids require N95/P100 respiratory protection during weighing to prevent mucous membrane irritation.
Reactivity Hydrolysis releases Methanol and the free amino acid.PPE must resist both the organic ester and the hydrolysis byproducts (methanol).
Lipophilicity Esters penetrate the stratum corneum (outer skin layer).Thin nitrile gloves may degrade or permeate rapidly. Double-gloving is mandatory.
Basicity The secondary amine is basic (pKa ~10-11).[1]Eye contact can cause immediate, irreversible corneal opacity (clouding).

Personal Protective Equipment (PPE) Matrix

Hand Protection (The "Breakthrough" Factor)

Scientific Rationale: Standard 4-mil nitrile gloves offer poor resistance to some esters and amines for prolonged periods.[1] The "breakthrough time" (time until chemical reaches skin) can be <15 minutes for methyl esters.

  • Primary Barrier: Disposable Nitrile (minimum 5 mil).

  • Secondary Barrier (High Risk): If handling >100mL or pure free base liquid, use Silver Shield (Laminate) or Butyl Rubber liners, or double-glove with colored indicator gloves.[1]

  • Technique: "Change Immediately" protocol.[3] Any splash = immediate removal.[2]

Eye & Face Protection

Scientific Rationale: As a base, the azepane moiety saponifies fatty acids in the eye tissue, causing deep tissue damage that flushing may not immediately resolve.

  • Standard Operation: Chemical Splash Goggles (ANSI Z87.1 D3 rating). Safety glasses with side shields are insufficient for liquid handling.

  • High Volume/Synthesis: Face Shield (8-inch) worn over goggles.[1]

Respiratory Protection

Scientific Rationale: Inhalation of amine vapors or dusts triggers the vagus nerve, causing bronchoconstriction (coughing/wheezing).

  • Engineering Control (Primary): All handling must occur in a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • PPE (Secondary): If hood work is impossible (e.g., equipment maintenance), use a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges combined with a P100 particulate filter .[1]

Operational Workflow: Safe Handling Protocol

The following diagram illustrates the logical flow for handling (S)-Azepane-2-carboxylic acid methyl ester, emphasizing the "Stop/Go" safety checks.

HandlingWorkflowStartSTART: Storage RetrievalCheckStateCheck Physical StateStart->CheckStateSolidSolid (HCl Salt)Risk: Dust InhalationCheckState->SolidIs SolidLiquidLiquid (Free Base)Risk: Splash/VaporCheckState->LiquidIs LiquidPrepSolidEngineering Control:Powder Hood orStatic-Free BalanceSolid->PrepSolidPrepLiquidEngineering Control:Fume Hood Required(Sash at 18 inches)Liquid->PrepLiquidPPE_CheckCRITICAL PPE CHECK:1. Splash Goggles2. Double Nitrile Gloves3. Lab Coat (Buttoned)PrepSolid->PPE_CheckPrepLiquid->PPE_CheckTransferTransfer/Weighing(Use Syringe for Liq)PPE_Check->TransferQuenchDecontamination:Wipe surfaces withDilute Acetic Acid or EthanolTransfer->QuenchWasteDisposal:Segregated Organic WasteQuench->Waste

Figure 1: Operational workflow distinguishing between solid (salt) and liquid (free base) handling requirements.[1]

Emergency Response & Decontamination

In the event of exposure, the lipophilic nature of the ester requires immediate, aggressive decontamination. Do not wait for symptoms.

Spill Response Logic

Use the following decision matrix to determine the response level.

EmergencyResponseIncidentExposure / SpillTypeIdentify TypeIncident->TypeSkinSkin ContactType->SkinEyeEye SplashType->EyeInhalationInhalationType->InhalationActionSkin1. Remove Gloves/Clothing2. Wash with Soap/Water (15m)3. Do NOT use solventSkin->ActionSkinActionEye1. Eye Wash Station (15m)2. Hold Eyelids Open3. Seek Medical AidEye->ActionEyeActionInhale1. Move to Fresh Air2. Support Respiration3. Monitor for Delayed EdemaInhalation->ActionInhale

Figure 2: Immediate response protocols for different exposure routes.

Decontamination Procedure[1]
  • Surface Cleanup: Absorb liquids with vermiculite or sand. Do not use sawdust (potential fire hazard with amines/esters).

  • Neutralization: Wipe the area with a 1-2% dilute acetic acid solution (to neutralize the amine), followed by water, then ethanol.

  • Waste Disposal: Collect all contaminated absorbents into a sealed container labeled "Hazardous Waste: Organic Amine/Ester."

References & Authority Verification

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Methyl 1,4-oxazepane-2-carboxylate (Structural Analog). Retrieved from [Link][1][4]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (2011). Retrieved from [Link]

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.